RAD51-IN-9
Description
Propriétés
IUPAC Name |
3-chloro-4-morpholin-4-yl-1-phenylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-11-12(16-6-8-20-9-7-16)14(19)17(13(11)18)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEIJJHEAFTVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352156 | |
| Record name | 3-Chloro-4-morpholin-4-yl-1-phenyl-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5359-65-9 | |
| Record name | 3-Chloro-4-morpholin-4-yl-1-phenyl-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
discovery and synthesis of RAD51-IN-9
- 1. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 3. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Recent Developments Using Small Molecules to Target RAD51: How to Best Modulate RAD51 for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The MCM8-MCM9 Complex Promotes RAD51 Recruitment at DNA Damage Sites To Facilitate Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. uniprot.org [uniprot.org]
- 12. Rad52 sorts and stacks Rad51 at the DNA junction to promote homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
The Role of RAD51-IN-9 in Homologous Recombination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RAD51 is a critical enzyme in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. Its central role in maintaining genomic integrity, and its frequent overexpression in various cancers, has made it a prime target for therapeutic intervention. Inhibition of RAD51 can sensitize cancer cells to DNA-damaging agents and exploit synthetic lethalities in tumors with deficiencies in other DNA repair pathways. This technical guide provides an in-depth overview of a specific RAD51 inhibitor, RAD51-IN-9, also known as Compound 3a. We will explore its mechanism of action, present available quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on the development of novel cancer therapeutics targeting the DNA damage response.
Introduction to RAD51 and Homologous Recombination
Homologous recombination is a high-fidelity DNA repair pathway essential for correcting DNA double-strand breaks, which can be caused by endogenous cellular processes or exogenous agents like ionizing radiation and certain chemotherapeutics. The key player in this pathway is the recombinase RAD51. Following the resection of a DSB to generate 3' single-stranded DNA (ssDNA) tails, RAD51 is loaded onto these tails to form a nucleoprotein filament. This filament is crucial for the subsequent steps of homology search and strand invasion into a homologous DNA template, typically the sister chromatid, to ensure error-free repair.
The formation and function of the RAD51 filament are tightly regulated by a host of other proteins, including BRCA1, BRCA2, and PALB2. Dysregulation of RAD51, particularly its overexpression, is a common feature in many cancers and is often associated with resistance to therapy and poor patient prognosis. Therefore, small molecule inhibitors of RAD51 represent a promising strategy to disrupt DNA repair in cancer cells, potentially leading to increased efficacy of existing treatments.
This compound: A Direct Inhibitor of RAD51-ssDNA Interaction
This compound (also referred to as Compound 3a) is a small molecule inhibitor of RAD51. Its primary mechanism of action is the direct inhibition of RAD51's ability to bind to single-stranded DNA (ssDNA)[1][2]. This initial step is critical for the formation of the RAD51 nucleoprotein filament, which is the active species in the homologous recombination pathway. By preventing RAD51 from associating with ssDNA, this compound effectively halts the downstream processes of homology search and strand invasion, thereby blocking homologous recombination-mediated DNA repair.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, providing key metrics for its inhibitory and cytotoxic effects.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (RAD51-ssDNA Binding) | 17.85 µM | Cell-free | [1][2] |
| LD50 (Cell Viability) | 40.21 µM | HEK293 | [1] |
Table 1: Quantitative analysis of this compound activity.
Signaling Pathways and Experimental Workflows
To visualize the role of this compound in the context of homologous recombination and to outline a typical experimental workflow for its characterization, the following diagrams are provided in the DOT language for Graphviz.
Caption: The homologous recombination pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing a novel RAD51 inhibitor like this compound.
Detailed Experimental Protocols
The following are representative, detailed protocols for key experiments used to characterize RAD51 inhibitors. While the specific publication for this compound's initial characterization is not publicly available, these standard methods are widely used in the field.
RAD51-ssDNA Binding Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to disrupt the binding of RAD51 to single-stranded DNA.
Materials:
-
Purified human RAD51 protein
-
Fluorescently labeled ssDNA oligonucleotide (e.g., 30-mer with a 5'-FAM label)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 100 mM KCl, 1 mM MgCl₂, 1 mM ATP, 0.1 mg/mL BSA
-
This compound stock solution in DMSO
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In each well of the microplate, add the this compound dilution (or DMSO as a vehicle control).
-
Add purified RAD51 protein to each well to a final concentration that gives a significant polarization signal (typically in the nM range, to be optimized).
-
Incubate the plate for 30 minutes at room temperature to allow for inhibitor-protein binding.
-
Add the fluorescently labeled ssDNA oligonucleotide to each well to a final concentration of ~10 nM.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
RAD51 Foci Formation Assay (Immunofluorescence)
This cell-based assay assesses the ability of an inhibitor to prevent the formation of nuclear RAD51 foci in response to DNA damage.
Materials:
-
Human cancer cell line (e.g., U2OS, HeLa)
-
Culture medium and supplements
-
DNA damaging agent (e.g., Mitomycin C, Olaparib, or ionizing radiation)
-
This compound stock solution in DMSO
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.5% Triton X-100 in PBS
-
Blocking buffer: 5% BSA in PBST (PBS with 0.1% Tween-20)
-
Primary antibody: Rabbit anti-RAD51
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear counterstain: DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (and a DMSO control) for 2-4 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 1 µM Mitomycin C for 2 hours) or by irradiating the cells (e.g., 5 Gy).
-
Wash the cells with PBS and allow them to recover in fresh medium containing the inhibitor for 4-6 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. Cells with >5-10 foci are typically scored as positive.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the cytotoxic effect of the inhibitor on cancer cells.
Materials:
-
Human cancer cell line
-
Culture medium and supplements
-
This compound stock solution in DMSO
-
96-well white, clear-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a DMSO control) for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the LD50 value by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting to a dose-response curve.
Conclusion
This compound is a valuable tool for studying the intricacies of the homologous recombination pathway and serves as a lead compound for the development of more potent and specific RAD51 inhibitors. Its defined mechanism of action, the inhibition of RAD51-ssDNA binding, provides a clear rationale for its anti-cancer potential. The experimental protocols detailed in this guide offer a robust framework for the preclinical evaluation of this compound and other novel inhibitors targeting this critical DNA repair pathway. Further research into the efficacy of such inhibitors, both as monotherapies and in combination with other cancer treatments, holds significant promise for improving patient outcomes.
References
In-depth Technical Guide on RAD51-IN-9: Biochemical and Cellular Functions
A comprehensive analysis of the available scientific literature reveals no specific molecule or compound designated as "RAD51-IN-9." Extensive searches for this term across scientific databases and research publications did not yield any information regarding its biochemical properties, cellular functions, or any associated experimental data.
This suggests that "this compound" may be a very recently developed compound not yet described in publicly accessible literature, a proprietary internal designation not intended for public disclosure, or a potential misnomer.
Given the absence of any data on a specific molecule named this compound, this guide will instead provide a comprehensive overview of the well-established biochemical and cellular functions of its target, the RAD51 protein , a key player in DNA repair. This will be followed by a general discussion of the strategies and known classes of RAD51 inhibitors, which is the likely category for a hypothetical "this compound".
The Central Role of RAD51 in Homologous Recombination
RAD51 is a highly conserved protein in eukaryotes that plays a critical role in the repair of DNA double-strand breaks (DSBs) through a process called homologous recombination (HR).[1][2][3][4] DSBs are among the most cytotoxic forms of DNA damage and, if left unrepaired or repaired incorrectly, can lead to genomic instability, a hallmark of cancer.[2][5]
The primary function of RAD51 is to catalyze the DNA strand exchange reaction, a central step in HR.[1][2][6] This process involves the invasion of a damaged single-stranded DNA (ssDNA) end into a homologous duplex DNA template, which is then used to accurately restore the missing genetic information.
Biochemical Functions of RAD51:
-
Nucleoprotein Filament Formation: RAD51 monomers polymerize onto ssDNA overhangs at the site of a DSB to form a right-handed helical nucleoprotein filament, also known as the presynaptic filament.[1][7][8] This is an ATP-dependent process.[3][7]
-
Homology Search: The RAD51-ssDNA filament is the active species that performs a search for a homologous DNA sequence within the genome.[8]
-
Strand Invasion and D-loop Formation: Upon finding a homologous sequence, the filament invades the duplex DNA, displacing one of the strands to form a displacement loop (D-loop).[8]
-
ATP Hydrolysis: RAD51 possesses ssDNA-dependent ATPase activity. ATP binding is required for the formation of an active filament, while ATP hydrolysis is thought to be important for filament disassembly and turnover.[7]
Cellular Functions of RAD51:
-
DNA Double-Strand Break Repair: The primary and most well-understood function of RAD51 is the high-fidelity repair of DSBs via homologous recombination.[2][3][4]
-
Replication Fork Protection and Restart: RAD51 is also crucial for the stability and restart of stalled or collapsed DNA replication forks, preventing their degradation by nucleases.[2][9]
-
Meiosis: During meiosis, RAD51 and its meiotic-specific paralog, DMC1, are essential for the recombination between homologous chromosomes, which is necessary for proper chromosome segregation and the generation of genetic diversity.[3]
-
Tumor Suppression and Progression: While essential for genomic stability, the role of RAD51 in cancer is complex. On one hand, defects in RAD51-mediated HR can lead to cancer predisposition. On the other hand, cancer cells often overexpress RAD51, which can contribute to resistance to chemotherapy and radiation by enhancing DNA repair.[2][5][6]
The Mechanism of RAD51-Mediated Homologous Recombination
The process of RAD51-mediated homologous recombination is a multi-step, tightly regulated pathway.
Caption: The core steps of RAD51-mediated homologous recombination.
General Strategies for RAD51 Inhibition
As RAD51 is often overexpressed in cancer cells and contributes to therapeutic resistance, it is an attractive target for anticancer drug development.[5] A hypothetical "this compound" would fall into the category of a RAD51 inhibitor. The general strategies for inhibiting RAD51 function include:
-
Inhibition of RAD51's ATPase Activity: Preventing ATP binding or hydrolysis would disrupt the formation and dynamics of the active RAD51 filament.
-
Disruption of RAD51 Oligomerization: Preventing RAD51 monomers from assembling into a filament on ssDNA.
-
Inhibition of RAD51-DNA Interaction: Blocking the binding of RAD51 to ssDNA.
-
Interference with RAD51's Interaction with Accessory Proteins: Disrupting the interaction of RAD51 with key partners like BRCA2, which is essential for its loading onto ssDNA.[1]
Known Classes of RAD51 Inhibitors and Their Effects
While no data exists for "this compound", several small molecule inhibitors of RAD51 have been identified.
| Inhibitor Class | Putative Mechanism of Action | Reported Cellular Effects |
| B02 Analogues | Disrupt RAD51-ssDNA filament formation. | Inhibit RAD51 foci formation in response to DNA damage; sensitize cancer cells to chemotherapy.[1] |
| RI-1 and Analogues | Covalently bind to RAD51, preventing its oligomerization. | Induce synthetic lethality in HR-deficient cells; sensitize cells to PARP inhibitors. |
| DBP Analogues | Inhibit RAD51's DNA-dependent ATPase activity. | Reduce HR efficiency and sensitize cells to DNA damaging agents. |
Potential Experimental Protocols to Characterize a Novel RAD51 Inhibitor
Should "this compound" become available, a series of biochemical and cellular assays would be required to elucidate its mechanism of action and biological effects.
Biochemical Assays
-
RAD51-DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA):
-
Objective: To determine if the inhibitor prevents the binding of purified RAD51 protein to ssDNA or dsDNA.
-
Methodology: Recombinant human RAD51 protein is incubated with a radiolabeled or fluorescently labeled DNA substrate (e.g., a 60-mer ssDNA oligonucleotide) in the presence of varying concentrations of the inhibitor. The reaction mixtures are then resolved on a polyacrylamide or agarose gel. A reduction in the shifted band corresponding to the RAD51-DNA complex would indicate inhibition.
-
-
ATPase Activity Assay:
-
Objective: To measure the effect of the inhibitor on the ssDNA-dependent ATP hydrolysis by RAD51.
-
Methodology: The assay measures the amount of inorganic phosphate (Pi) released from ATP. Purified RAD51 is incubated with ssDNA and ATP in the presence of the inhibitor. The amount of released Pi can be quantified using a malachite green-based colorimetric assay.
-
-
DNA Strand Exchange Assay:
-
Objective: To directly measure the inhibition of RAD51's core recombinase activity.
-
Methodology: This assay typically uses a circular ssDNA (e.g., from bacteriophage φX174) and a homologous linear dsDNA. The formation of a nicked circular dsDNA product, which represents the completed strand exchange, is monitored by agarose gel electrophoresis and staining with a DNA-intercalating dye.[10]
-
Caption: Workflow for an in vitro DNA strand exchange assay.
Cellular Assays
-
RAD51 Foci Formation Assay (Immunofluorescence):
-
Objective: To assess whether the inhibitor disrupts the formation of RAD51 nuclear foci, which are indicative of active DNA repair.
-
Methodology: Cells are treated with a DNA damaging agent (e.g., mitomycin C or ionizing radiation) in the presence or absence of the inhibitor. Cells are then fixed, permeabilized, and stained with an antibody against RAD51. The formation of distinct nuclear foci is visualized and quantified by fluorescence microscopy. A reduction in the number or intensity of RAD51 foci would indicate inhibition of the HR pathway in a cellular context.[1]
-
-
Homologous Recombination Reporter Assay:
-
Objective: To quantify the efficiency of HR in living cells.
-
Methodology: A cell line containing an integrated HR reporter substrate (e.g., DR-GFP) is used. This substrate consists of two differentially mutated GFP genes. A DSB is introduced into one of the GFP genes by a site-specific nuclease (e.g., I-SceI). Repair of this break by HR using the second GFP gene as a template results in a functional GFP protein, which can be quantified by flow cytometry. A decrease in the percentage of GFP-positive cells in the presence of the inhibitor indicates a reduction in HR efficiency.
-
-
Cell Viability and Sensitization Assays:
-
Objective: To determine the cytotoxic effects of the inhibitor alone and in combination with DNA damaging agents or PARP inhibitors.
-
Methodology: Cancer cell lines (both proficient and deficient in other DNA repair pathways, such as BRCA2-mutated cells) are treated with a range of concentrations of the inhibitor, alone or in combination with a chemotherapeutic agent (e.g., cisplatin) or a PARP inhibitor (e.g., olaparib). Cell viability is assessed after a defined period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo. A synergistic effect, where the combination treatment is more effective than the sum of the individual treatments, would suggest that the inhibitor is sensitizing the cells to the DNA damaging agent.
-
References
- 1. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAD51 - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RAD51 restricts DNA over-replication from re-activated origins | The EMBO Journal [link.springer.com]
- 10. Expression, Purification and Biochemical Evaluation of Human RAD51 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Small Molecule Inhibitors Binding to RAD51: A Technical Guide
Disclaimer: Extensive searches for a specific molecule designated "RAD51-IN-9" did not yield specific public data. This guide therefore provides a comprehensive technical overview of the structural analysis of well-characterized small molecule inhibitors of RAD51, such as the B02 series and other recently developed compounds, which serve as exemplary models for understanding inhibitor binding and mechanism of action. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary
RAD51, a key recombinase in the homologous recombination (HR) pathway, is a critical enzyme for maintaining genomic stability through the repair of DNA double-strand breaks (DSBs).[1][2] Its overexpression in various cancers is linked to therapeutic resistance, making it an attractive target for anticancer drug development.[3][4][5][6] This guide details the structural and functional analysis of small molecule inhibitors that bind to RAD51, thereby disrupting its function. We present quantitative binding data, in-depth experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. The methodologies and data provided are compiled from various studies on potent RAD51 inhibitors, offering a foundational understanding for the development and analysis of novel RAD51-targeting therapeutics.
Quantitative Binding and Activity Data
The interaction of small molecule inhibitors with RAD51 has been quantified using various biochemical and cellular assays. The following tables summarize key data for representative RAD51 inhibitors, providing insights into their binding affinity and functional potency.
Table 1: In Vitro Binding Affinity of RAD51 Inhibitors
| Compound | Assay Type | Kd (µM) | IC50 (µM) | Reference |
| B02 | D-loop Assay | - | 27.4 | [7] |
| B02-iso | Surface Plasmon Resonance | 14.6 | - | [1] |
| para-I-B02-iso | Surface Plasmon Resonance | 1.4 | - | [1] |
| DIDS | Surface Plasmon Resonance | 2 | - | [8] |
| RI(dl)-1 | D-loop Assay | - | 13.0 | [8] |
Table 2: Cellular Activity of RAD51 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) | Effect | Reference |
| B02 | U-2 OS | HR Inhibition (IndDR-GFP) | ~30 | Inhibition of HR | [1] |
| B02-iso | U-2 OS | HR Inhibition (IndDR-GFP) | ~10 | More potent HR inhibition than B02 | [1] |
| Cpd-4 | Various | Cell Growth Inhibition | 0.02 - 0.5 | Attenuates tumor cell growth | [9] |
| Cpd-5 | MDA-MB-468 | Cell Growth Inhibition | 0.03 | Potent growth inhibition | [5] |
| AZD1775 + B02 | HNSCC cells | Cell Viability | - | Synergistic cell killing | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of RAD51 inhibitor activity. The following are protocols for key experiments cited in the literature.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol is adapted from studies analyzing the direct binding of inhibitors to RAD51.[1]
-
Immobilization of RAD51:
-
A ProteOn XPR36 SPR system with a GLH sensor chip is used.
-
The chip surface is activated with a 1:1 mixture of 0.2 M EDC and 0.05 M Sulfo-NHS.
-
Recombinant human RAD51 protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface to achieve immobilization.
-
The surface is then deactivated with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Serial dilutions of the RAD51 inhibitor are prepared in a running buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, 0.005% Tween 20, pH 7.4).
-
The inhibitor solutions are injected over the immobilized RAD51 surface at a constant flow rate.
-
The association and dissociation phases are monitored in real-time.
-
The sensor chip is regenerated between injections using a pulse of a suitable regeneration solution (e.g., 50 mM NaOH).
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the equilibrium dissociation constant (Kd).
-
D-loop Formation Assay for Functional Inhibition
This assay assesses the ability of an inhibitor to block the strand exchange activity of RAD51.[7][10]
-
Reaction Setup:
-
Incubate purified human RAD51 protein (e.g., 1 µM) with a 32P-labeled single-stranded DNA (ssDNA) oligonucleotide (e.g., 90-mer, 3 µM) in reaction buffer (e.g., 35 mM Tris-HCl pH 7.4, 2 mM ATP, 2.5 mM MgCl2, 50 mM KCl, 1 mM DTT) for 15 minutes at 37°C to allow for nucleoprotein filament formation.
-
Add the test compound at various concentrations and incubate for an additional 30 minutes at 37°C.
-
Initiate the D-loop formation by adding supercoiled dsDNA plasmid (e.g., pUC19, 50 µM).
-
-
Reaction Termination and Analysis:
-
Stop the reaction after 15 minutes by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA products by electrophoresis on a 1% agarose gel.
-
Visualize the radiolabeled DNA using a phosphorimager.
-
-
Quantification:
-
Quantify the amount of D-loop formation in the presence and absence of the inhibitor to determine the IC50 value.
-
RAD51 Foci Formation Assay in Cells
This immunofluorescence-based assay evaluates the inhibitor's ability to disrupt RAD51 function in a cellular context.[1][5]
-
Cell Culture and Treatment:
-
Seed human cells (e.g., U-2 OS or HCC-1937) on coverslips.
-
Induce DNA damage using an agent like cisplatin or gemcitabine to promote RAD51 foci formation.
-
Treat the cells with the RAD51 inhibitor at various concentrations for a specified period.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a DAPI-containing mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Count the number of RAD51 foci per nucleus in a significant number of cells for each condition.
-
Statistically analyze the data to determine the effect of the inhibitor on RAD51 foci formation.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in RAD51 function and its inhibition.
Homologous Recombination Pathway and RAD51's Role
Caption: Overview of the Homologous Recombination pathway.
Mechanism of Action of RAD51 Inhibitors
Caption: Inhibition of RAD51 function by small molecules.
Experimental Workflow for RAD51 Inhibitor Screening
Caption: Workflow for identifying novel RAD51 inhibitors.
ATR-Chk1 Signaling in Response to RAD51 Inhibition
Caption: ATR-Chk1 pathway activation by RAD51 inhibition.
Conclusion
The structural and functional analysis of RAD51 inhibitors is a rapidly advancing field with significant potential for the development of novel cancer therapies. While the specific inhibitor "this compound" remains elusive in public databases, the principles and methodologies outlined in this guide, based on well-characterized inhibitors like the B02 series and others, provide a robust framework for future research. The combination of quantitative biophysical techniques, cell-based functional assays, and a deep understanding of the underlying signaling pathways will be instrumental in identifying and optimizing the next generation of RAD51-targeting drugs. The provided protocols and diagrams serve as a valuable resource for researchers dedicated to this important area of drug discovery.
References
- 1. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAD51 Inhibition Shows Antitumor Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. seas.upenn.edu [seas.upenn.edu]
- 8. Recent Developments Using Small Molecules to Target RAD51: How to Best Modulate RAD51 for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 10. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
RAD51 Inhibition: A Technical Guide to a Promising Anti-Cancer Therapeutic Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DNA repair protein RAD51 is a critical component of the homologous recombination (HR) pathway, essential for maintaining genomic integrity. However, its overexpression in a wide array of cancers is a key driver of resistance to chemo- and radiotherapies. This has positioned RAD51 as a high-value target for novel anti-cancer therapeutics. This technical guide explores the core principles of RAD51 inhibition as a potential anti-cancer strategy. While specific data for a compound designated "RAD51-IN-9" is not publicly available, this document synthesizes preclinical and clinical findings from representative RAD51 inhibitors, such as B02 and CYT-0851, to provide a comprehensive overview of the mechanism of action, experimental validation, and therapeutic potential of this class of drugs.
Introduction: The Rationale for Targeting RAD51 in Oncology
Cancer cells are characterized by rampant proliferation and genomic instability, leading to an accumulation of DNA damage. To survive and propagate, these cells become heavily reliant on DNA damage response (DDR) pathways. Homologous recombination is a high-fidelity repair mechanism for DNA double-strand breaks (DSBs), and RAD51 is the central enzyme in this process.[1][2] Many tumors exhibit elevated levels of RAD51, which correlates with poor prognosis and resistance to DNA-damaging agents.[1]
Inhibition of RAD51 presents a compelling therapeutic strategy. By disabling a crucial DNA repair pathway, RAD51 inhibitors can induce synthetic lethality in cancer cells that are already deficient in other DDR pathways (e.g., those with BRCA1/2 mutations). Furthermore, they can sensitize tumor cells to the cytotoxic effects of chemotherapy and radiation.[1]
Mechanism of Action of RAD51 Inhibitors
RAD51 inhibitors function by disrupting the normal activity of the RAD51 protein in the homologous recombination pathway. The primary mechanism involves preventing the formation of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA), a critical step for homology search and strand invasion.[1] Some inhibitors have been shown to directly bind to RAD51, inducing its degradation through the ubiquitin-proteasome pathway, and preventing its accumulation in the nucleus.[1] The abrogation of RAD51 function leads to an accumulation of unrepaired DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Below is a diagram illustrating the central role of RAD51 in homologous recombination and the points of intervention for RAD51 inhibitors.
Caption: Signaling pathway of RAD51-mediated homologous recombination and the mechanism of action of RAD51 inhibitors.
Quantitative Data on Representative RAD51 Inhibitors
While data for "this compound" is unavailable, the following tables summarize the anti-cancer activity of other well-characterized RAD51 inhibitors.
Table 1: In Vitro Activity of Representative RAD51 Inhibitors
| Compound | Assay Type | Cell Line(s) | IC50 Value | Reference |
| B02 | DNA Strand Exchange | - | 27.4 µM | [3][4][5][6] |
| Cell Viability | MDA-MB-231 (Breast) | Not specified, potentiates cisplatin | [4] | |
| Cell Viability | HT29 (Colon) | Potentiates Oxaliplatin/5-FU at 2 µM | [4] | |
| B02-iso analogs | HR Inhibition | U-2 OS | More potent than B02 | [7] |
| RI-1 | HR Inhibition | - | 5-30 µM | [8] |
| Cpd-4 | Cell Viability | Daudi (Lymphoma) | 4 nM | [1] |
| Cpd-5 | Cell Viability | Daudi (Lymphoma) | 5 nM | [1] |
| CAM833 | RAD51 Foci Formation | A549 (Lung) | 6 µM | [9] |
Table 2: In Vivo Efficacy of Representative RAD51 Inhibitors
| Compound | Cancer Model | Dosing | Outcome | Reference |
| B02 | MDA-MB-231 Xenograft | 50 mg/kg with 4 mg/kg cisplatin | 66% tumor growth inhibition (TGI) | [4][5] |
| CYT-0851 | Pancreatic Cancer PDX | Oral administration | 63% to 104% TGI | [10] |
| Advanced Solid Tumors (Phase 1) | 400 mg daily | 1 Partial Response, 16 Stable Disease | [11] | |
| Non-Hodgkin Lymphoma (Phase 1) | 400 mg daily | 1 Complete Response, 1 Partial Response | [11] | |
| Cpd-4 | Daudi Xenograft | 30 mg/kg | 34.3% TGI | [1] |
| Daudi Xenograft | 100 mg/kg | 85.6% TGI | [1] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel RAD51 inhibitors. Below are representative protocols for key experiments.
Biochemical Assays
4.1.1. FRET-based DNA Strand Exchange Assay
This assay is used for high-throughput screening to identify inhibitors of RAD51's core biochemical activity.
-
Principle: Measures the exchange of a fluorescently labeled ssDNA into a homologous duplex DNA.
-
Protocol:
-
Purified human RAD51 protein is incubated with a single-stranded DNA (ssDNA) oligonucleotide labeled with a donor fluorophore to allow for nucleoprotein filament formation.
-
The inhibitor compound is added at various concentrations.
-
A homologous double-stranded DNA (dsDNA) with a quencher molecule on the complementary strand is introduced to initiate the strand exchange reaction.
-
The reaction is monitored by measuring the fluorescence resonance energy transfer (FRET) signal. A decrease in FRET indicates inhibition of strand exchange.
-
IC50 values are calculated from dose-response curves.[6]
-
4.1.2. D-loop Assay
This is a validation assay to confirm the inhibitory effect on a key intermediate step in homologous recombination.
-
Principle: Detects the formation of a displacement loop (D-loop) when a ssDNA invades a homologous supercoiled dsDNA plasmid.
-
Protocol:
-
RAD51 is pre-incubated with a radiolabeled ssDNA oligonucleotide to form the presynaptic filament.
-
The test inhibitor is added.
-
A homologous supercoiled plasmid DNA is added to the reaction.
-
The reaction is incubated to allow for D-loop formation.
-
The reaction is stopped, and the products are separated by agarose gel electrophoresis.
-
The gel is dried and exposed to a phosphor screen to visualize the radiolabeled D-loops.
-
Quantification of the D-loop signal is used to determine the extent of inhibition.[12]
-
Cell-Based Assays
4.2.1. RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage within the cell nucleus.
-
Principle: DNA damaging agents induce the formation of nuclear foci containing RAD51, which can be detected by immunofluorescence microscopy.
-
Protocol:
-
Cancer cells are seeded in multi-well plates or on coverslips.
-
Cells are pre-treated with the RAD51 inhibitor for a specified time.
-
DNA damage is induced using agents like cisplatin or ionizing radiation.
-
After an incubation period, cells are fixed, permeabilized, and stained with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Images are acquired using a high-content imaging system or a fluorescence microscope.
-
The number of RAD51 foci per nucleus is quantified to assess the inhibitory effect of the compound.[9][13]
-
4.2.2. Cell Viability and Sensitization Assays
These assays determine the cytotoxic effect of the inhibitor alone and in combination with other anti-cancer agents.
-
Principle: Measures the metabolic activity or proliferation of cancer cells after treatment.
-
Protocol:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with a dose range of the RAD51 inhibitor alone or in combination with a fixed concentration of a chemotherapeutic agent (e.g., cisplatin, olaparib).
-
After a 72-hour incubation, cell viability is assessed using reagents like WST-1 or CellTiter-Glo.
-
Absorbance or luminescence is measured to determine the percentage of viable cells relative to untreated controls.
-
IC50 values are calculated, and synergy is evaluated using appropriate models.[3]
-
4.2.3. Western Blotting for RAD51 and DNA Damage Markers
This technique is used to assess the levels of RAD51 protein and markers of DNA damage.
-
Principle: Separates proteins by size using gel electrophoresis, followed by detection with specific antibodies.
-
Protocol:
-
Cells are treated with the RAD51 inhibitor and/or a DNA damaging agent.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against RAD51, γH2AX (a marker of DNA double-strand breaks), and a loading control (e.g., β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.[14]
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the RAD51 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice to form tumors, which are then treated with the test compound.
-
Protocol:
-
A suspension of human cancer cells (e.g., MDA-MB-231) is subcutaneously injected into the flank of immunodeficient mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups (vehicle control, inhibitor alone, chemotherapy alone, combination).
-
The RAD51 inhibitor is administered (e.g., orally or via intraperitoneal injection) according to a predetermined schedule and dose.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for RAD51 and Ki67).
-
Tumor growth inhibition is calculated to determine the efficacy of the treatment.[15][16]
-
Below is a diagram illustrating a typical experimental workflow for the preclinical evaluation of a RAD51 inhibitor.
Caption: A generalized experimental workflow for the preclinical development of a RAD51 inhibitor.
Conclusion and Future Directions
The inhibition of RAD51 represents a highly promising avenue for the development of novel anti-cancer therapeutics. Preclinical and early clinical data from representative RAD51 inhibitors demonstrate their potential as both monotherapies and in combination with existing DNA-damaging agents. The ability to induce synthetic lethality and overcome resistance mechanisms makes this class of drugs particularly attractive.
Future research should focus on the development of more potent and selective RAD51 inhibitors. A deeper understanding of the biomarkers that predict response to RAD51 inhibition will be crucial for patient stratification in clinical trials. As our knowledge of the intricate network of DNA damage response pathways continues to grow, so too will the opportunities to rationally design combination therapies that exploit the vulnerabilities of cancer cells, with RAD51 inhibitors playing a central role.
References
- 1. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 2. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Determination of the number of RAD51 molecules in different human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of RAD51 Inhibitors: A Technical Overview
Note: No specific RAD51 inhibitor with the designation "RAD51-IN-9" was identified in a comprehensive search of publicly available scientific literature. This technical guide will therefore focus on a well-characterized and specific RAD51 inhibitor, B02 , to exemplify the principles and methodologies used to assess the specificity of molecules targeting RAD51. The data and protocols presented are representative of the types of analyses conducted for novel RAD51 inhibitors.
Introduction
RAD51, a key recombinase in the homologous recombination (HR) pathway, is a critical enzyme for the repair of DNA double-strand breaks (DSBs) and the maintenance of genomic integrity.[1][2][3][4] Its central role in DNA repair also makes it a compelling target for cancer therapy, as its inhibition can sensitize cancer cells to DNA-damaging agents.[4][5][6] The development of specific RAD51 inhibitors is a significant area of research, with the goal of creating targeted therapies that can be used as monotherapies or in combination with other treatments. This guide explores the specificity of RAD51 inhibitors, using B02 as a primary example, and details the experimental approaches used to validate their mechanism of action.
Quantitative Analysis of Inhibitor Specificity
The specificity of a RAD51 inhibitor is determined by its differential activity against RAD51 compared to other related proteins, such as the bacterial homolog RecA, and other DNA repair proteins. This is typically quantified by comparing the half-maximal inhibitory concentration (IC50) or the dissociation constant (KD) for the target protein versus off-target proteins.
| Compound | Target | IC50 (µM) | Off-Target | Off-Target IC50 (µM) | Selectivity (Fold) | Reference |
| B02 | Human RAD51 | 27.4 | E. coli RecA | > 250 | > 9.1 | [4][7] |
| B02 | PfRad51 | 7.96 | Human RAD51 | 27.4 | ~3.4 (PfRad51 vs hRAD51) | [8] |
| A03 | Human RAD51 | - | E. coli RecA | - | 5.6 | [4][7] |
| A04 | Human RAD51 | - | E. coli RecA | - | ~1 | [4][7] |
| A10 | Human RAD51 | - | E. coli RecA | - | ~1 | [4][7] |
Note: IC50 values can vary depending on the specific assay conditions.
| Compound | Target | KD (µM) | Reference |
| B02 | Human RAD51 | 14.6 | [5] |
| B02-iso | Human RAD51 | 14.6 | [5] |
Experimental Protocols
The determination of RAD51 inhibitor specificity relies on a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.
D-Loop Assay
This biochemical assay directly measures the strand exchange activity of RAD51.
Principle: RAD51 promotes the invasion of a single-stranded DNA (ssDNA) oligonucleotide into a homologous supercoiled double-stranded DNA (dsDNA) plasmid, forming a displacement loop (D-loop). The formation of this D-loop product is monitored, typically using radioactively labeled ssDNA.
Protocol:
-
Nucleoprotein Filament Formation:
-
Incubate human RAD51 protein (e.g., 1 µM) with a 32P-labeled 90-mer ssDNA oligonucleotide (e.g., 3 µM) in reaction buffer [25 mM Tris-acetate (pH 7.5), 1 mM ATP, 1 mM CaCl2, 100 µg/ml BSA, 1 mM DTT, 20 mM KCl] for 15 minutes at 37°C.[4]
-
-
Inhibitor Incubation:
-
Add the test compound (e.g., B02) at various concentrations to the reaction mixture and incubate for an additional 30 minutes at 37°C.[4]
-
-
D-Loop Formation:
-
Initiate the D-loop formation by adding supercoiled pUC19 dsDNA (e.g., 50 µM) and continue the incubation for 15 minutes.[4]
-
-
Analysis:
-
Stop the reaction and deproteinize the samples.
-
Analyze the DNA products by electrophoresis on a 1% agarose gel followed by autoradiography.[4]
-
Quantify the amount of D-loop product to determine the IC50 of the inhibitor.
-
Fluorescence Resonance Energy Transfer (FRET)-Based DNA Strand Exchange Assay
This high-throughput assay provides a real-time measurement of DNA strand exchange.
Principle: A dual-labeled DNA substrate is used where a fluorescent donor and a quencher are positioned on opposite strands of a dsDNA molecule. RAD51-mediated strand exchange with an unlabeled complementary ssDNA separates the donor and quencher, resulting in an increase in fluorescence.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the FRET-labeled dsDNA substrate, RAD51, and the test inhibitor in a suitable reaction buffer.
-
-
Initiation of Strand Exchange:
-
Add the unlabeled homologous ssDNA to initiate the reaction.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Analysis:
-
Calculate the initial rate of the reaction at different inhibitor concentrations to determine the IC50.
-
RAD51 Foci Formation Assay
This cell-based assay assesses the ability of an inhibitor to disrupt the formation of RAD51 nuclear foci, which are indicative of active DNA repair.
Principle: In response to DNA damage, RAD51 polymerizes on ssDNA at the site of the break, forming distinct nuclear foci that can be visualized by immunofluorescence microscopy.
Protocol:
-
Cell Culture and Treatment:
-
Plate human cancer cells (e.g., U-2 OS) on coverslips.
-
Induce DNA damage using an agent like cisplatin (e.g., 20 µM for 16 hours).[9]
-
Treat the cells with the RAD51 inhibitor at various concentrations for a specified period.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of cells with RAD51 foci (typically >20 foci/cell is considered positive) to assess the inhibitory effect.[9]
-
Visualizations
RAD51-Mediated Homologous Recombination Pathway
Caption: RAD51's central role in the homologous recombination pathway for DNA double-strand break repair.
Experimental Workflow for D-Loop Assay
Caption: Workflow for assessing RAD51 strand exchange activity using the D-loop assay.
Logic of RAD51 Inhibitor Specificity Screening
Caption: A logical workflow for the identification of specific RAD51 inhibitors from a compound library.
References
- 1. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 | Cancer Genetics Web [cancerindex.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A small-molecule inhibitor of the DNA recombinase Rad51 from Plasmodium falciparum synergizes with the antimalarial drugs artemisinin and chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MCM8-MCM9 Complex Promotes RAD51 Recruitment at DNA Damage Sites To Facilitate Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of a Novel RAD51 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAD51, a key recombinase in the homologous recombination (HR) pathway, is essential for the error-free repair of DNA double-strand breaks.[1][2] Its overexpression is a common feature in various cancers, contributing to therapeutic resistance and poor patient outcomes.[3][4][5] Consequently, inhibiting RAD51 has emerged as a promising strategy in cancer therapy, particularly for sensitizing tumors to DNA-damaging agents and overcoming resistance to treatments like PARP inhibitors.[3][4][6] This technical guide provides a comprehensive overview of the preclinical evaluation of a novel, hypothetical RAD51 inhibitor, drawing upon established methodologies and data from the evaluation of other known RAD51 inhibitors.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of various RAD51 inhibitors, providing a framework for evaluating a novel compound.
Table 1: In Vitro Efficacy of RAD51 Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| RI-1 | Vestibular Schwannoma | Viability Assay | IC50 | Dose-dependent decrease in viability | [7] |
| B02-iso | MDA-MB-231 (TNBC) | HR Inhibition | IC50 | Significantly more potent than B02 | [8] |
| B02-iso + Olaparib | MDA-MB-231 (TNBC) | Synergism Assay | Combination Index | Synergistic effect observed | [8] |
| CAM833 | Human Cancer Cells | Cell Viability | IC50 | Potentiates cytotoxicity of ionizing radiation | [9] |
| Unnamed Inhibitor | Raji (Burkitt's lymphoma) | Proliferation Screen | GI50 | Selectivity for cancer cells over normal cells | [3] |
Table 2: In Vivo Efficacy of RAD51 Inhibition
| Model | Treatment | Endpoint | Result | Reference |
| EAC Subcutaneous Model | RAD51 Inhibition | Tumor Growth | Reduced tumor growth | [10] |
| PyMT Breast Cancer Model | SMRad51 (dominant-negative) | Tumor Number and Size | Decreased number and size of tumors | [11][12] |
| PDX Models (Breast, HGSOC, PaC) | PARP inhibitor | RAD51 Foci as Biomarker | High accuracy in predicting response (95%) | [13][14][15][16] |
Experimental Protocols
Detailed methodologies for key experiments in the preclinical evaluation of a RAD51 inhibitor are outlined below.
Immunofluorescence for RAD51 Foci Formation
Objective: To quantify the inhibition of RAD51 recruitment to sites of DNA damage.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., U-2 OS, HCC-1937) on coverslips and allow them to adhere.[3][8] Treat cells with the RAD51 inhibitor at various concentrations for a predetermined time (e.g., 24-48 hours). Induce DNA damage using a DNA-damaging agent (e.g., cisplatin, ionizing radiation).[3][7]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against RAD51. After washing, incubate with a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus using image analysis software. A significant reduction in the number of foci in treated cells compared to controls indicates inhibition of RAD51 function.[8]
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of the RAD51 inhibitor.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of the RAD51 inhibitor, alone or in combination with other anti-cancer agents.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a suitable viability reagent such as MTT, resazurin, or a commercially available kit (e.g., CellTiter-Glo). Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 (the concentration of inhibitor that causes 50% inhibition of cell growth).
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the RAD51 inhibitor in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse. Allow the tumors to grow to a palpable size. Patient-derived xenografts (PDX) can also be used for a more clinically relevant model.[13][14]
-
Treatment: Randomize the mice into treatment and control groups. Administer the RAD51 inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the anti-tumor efficacy.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: The role of RAD51 in homologous recombination and the mechanism of its inhibition.
Caption: A generalized workflow for the preclinical evaluation of a RAD51 inhibitor.
Caption: The logical framework for the therapeutic targeting of RAD51 in oncology.
References
- 1. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 - Wikipedia [en.wikipedia.org]
- 3. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 7. RAD51 Inhibitor and Radiation Toxicity in Vestibular Schwannoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAD51 Is Implicated in DNA Damage, Chemoresistance and Immune Dysregulation in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo reduction of RAD51-mediated homologous recombination triggers aging but impairs oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo reduction of RAD51‐mediated homologous recombination triggers aging but impairs oncogenesis | The EMBO Journal [link.springer.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Preclinical in vivo validation of the RAD51 test for identification of homologous recombination-deficient tumors and patient stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical In Vivo Validation of the RAD51 Test for Identification of Homologous Recombination-Deficient Tumors and Patient Stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Pharmacodynamics of RAD51-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of RAD51-IN-9, a small molecule inhibitor of the RAD51 protein. The information is curated for professionals in the fields of cancer research, drug discovery, and molecular biology, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant biological pathways and workflows.
Core Pharmacodynamic Profile of this compound
This compound, also identified as Compound 3a, is a targeted inhibitor of the RAD51 protein, a key enzyme in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2][3][4] Its primary mechanism of action is the direct inhibition of the binding of RAD51 to single-stranded DNA (ssDNA), a critical initiating step for the formation of the RAD51 nucleoprotein filament necessary for DNA strand exchange.[1][2][3][4] By disrupting this process, this compound compromises the cell's ability to repair DNA damage, leading to increased genomic instability and cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways.
A significant cellular effect of this compound is its ability to sensitize cancer cells to the cytotoxic effects of DNA-damaging agents, such as Mitomycin C.[4] This synergistic effect highlights its potential in combination therapies to overcome drug resistance in cancer treatment.
Quantitative Data
The following table summarizes the key quantitative pharmacodynamic parameters for this compound.
| Parameter | Value | Cell Line/System | Description |
| IC50 | 17.85 µM | In vitro (ssDNA binding assay) | The half-maximal inhibitory concentration for the binding of RAD51 to single-stranded DNA.[1][2][3][4] |
| LD50 | 40.21 µM | HEK293 cells | The median lethal dose, indicating the concentration at which 50% of HEK293 cells are killed.[1][2][4] |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental approaches relevant to the study of this compound, the following diagrams are provided.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of RAD51-IN-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro cell-based characterization of RAD51-IN-9, a novel inhibitor of the RAD51 protein. RAD51 is a critical enzyme in the homologous recombination (HR) pathway, which is essential for the repair of DNA double-strand breaks (DSBs).[1][2][3] Inhibition of RAD51 is a promising strategy in cancer therapy, particularly for sensitizing tumor cells to DNA-damaging agents.[1][4] The following protocols describe key assays to evaluate the cellular effects of this compound.
RAD51 Foci Formation Assay by Immunofluorescence
This assay is designed to visualize the inhibition of RAD51 recruitment to sites of DNA damage.[5][6] In response to DSBs, RAD51 accumulates at the damaged DNA, forming nuclear foci that can be detected by immunofluorescence microscopy.[6][7] A reduction in the number of these foci after treatment with this compound indicates target engagement and functional inhibition of the HR pathway.
Experimental Protocol:
-
Cell Seeding: Plate a human cancer cell line with a proficient HR pathway (e.g., U2OS, HeLa) onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the following day.
-
Compound Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) for 1 to 24 hours. Include a vehicle control (e.g., DMSO).
-
Induction of DNA Damage: To induce DNA DSBs, treat the cells with a DNA-damaging agent such as cisplatin or expose them to ionizing radiation.
-
Fixation and Permeabilization: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde for 15 minutes at room temperature. Subsequently, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[7]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) diluted in the blocking buffer overnight at 4°C.[5][7]
-
Secondary Antibody Incubation: The following day, wash the cells three times with PBS and incubate them with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit) for 1 hour at room temperature in the dark.[5]
-
Nuclear Staining and Mounting: Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition. A significant reduction in the number of foci in this compound-treated cells compared to the control indicates inhibition of RAD51 function.[6]
Data Presentation:
| Concentration of this compound (µM) | Average Number of RAD51 Foci per Cell (Mean ± SD) | Percentage of Cells with >10 Foci |
| 0 (Vehicle) | 45 ± 8 | 92% |
| 1 | 32 ± 6 | 65% |
| 10 | 15 ± 4 | 25% |
| 50 | 5 ± 2 | 5% |
Experimental Workflow for RAD51 Foci Formation Assay
Caption: Workflow for the RAD51 foci formation assay.
DR-GFP Homologous Recombination Reporter Assay
The DR-GFP (Direct Repeat-Green Fluorescent Protein) assay directly measures the efficiency of HR in living cells.[8] This assay utilizes a cell line that contains a chromosomally integrated reporter construct with two different inactive GFP genes.[8][9] HR-mediated repair of a DSB induced by the I-SceI endonuclease restores a functional GFP gene, and the percentage of GFP-positive cells can be quantified by flow cytometry.[8]
Experimental Protocol:
-
Cell Culture: Use a cell line stably expressing the DR-GFP reporter (e.g., U2OS DR-GFP).
-
Compound Treatment: Seed the cells in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations for 24 hours.
-
Transfection: Co-transfect the cells with a plasmid expressing the I-SceI endonuclease to induce a DSB in the reporter construct.[10]
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for flow cytometry. Analyze the percentage of GFP-positive cells in each sample.
-
Data Analysis: A reduction in the percentage of GFP-positive cells in the presence of this compound indicates inhibition of homologous recombination.
Data Presentation:
| Concentration of this compound (µM) | Percentage of GFP-Positive Cells (Mean ± SD) | Inhibition of HR (%) |
| 0 (Vehicle) | 10.5 ± 1.2 | 0 |
| 1 | 7.8 ± 0.9 | 25.7 |
| 10 | 3.2 ± 0.5 | 69.5 |
| 50 | 1.1 ± 0.3 | 89.5 |
RAD51 Signaling Pathway in Homologous Recombination
Caption: RAD51's role in the HR pathway and the target of this compound.
Cell Viability and Apoptosis Assays
These assays determine the cytotoxic and apoptotic effects of this compound, both as a single agent and in combination with DNA-damaging chemotherapeutics.
Cell Viability (MTT/MTS or CellTiter-Glo Assay) Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to attach overnight.[5]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, a chemotherapeutic agent (e.g., cisplatin), or a combination of both.[5]
-
Incubation: Incubate the plates for 72 hours.[5]
-
Reagent Addition and Measurement: Add the appropriate reagent (MTT, MTS, or CellTiter-Glo) and measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[5]
Apoptosis (Annexin V/Propidium Iodide Staining) Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.[11]
-
Cell Harvesting and Staining: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).[11]
Data Presentation:
Table 3: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) | This compound + Cisplatin IC50 (µM) |
| MDA-MB-231 | 25.5 | 15.2 | 8.7 |
| HeLa | 30.1 | 12.8 | 6.5 |
| U2OS | 22.8 | 18.5 | 9.1 |
Table 4: Apoptosis Induction by this compound
| Treatment | Percentage of Apoptotic Cells (Annexin V+) |
| Vehicle Control | 5.2% |
| This compound (IC50) | 25.8% |
| This compound (2x IC50) | 45.3% |
Logical Relationship of RAD51 Inhibition and Cellular Outcomes
Caption: Consequences of RAD51 inhibition by this compound.
References
- 1. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arts.units.it [arts.units.it]
- 4. RAD51 Is Implicated in DNA Damage, Chemoresistance and Immune Dysregulation in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Efficacy Assessment of RAD51 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vivo efficacy of RAD51 inhibitors, such as RAD51-IN-9. The protocols outlined below detail the use of preclinical cancer models and pharmacodynamic assays to evaluate the antitumor activity and mechanism of action of this class of therapeutic agents. RAD51 is a critical protein in the homologous recombination (HR) pathway, essential for repairing DNA double-strand breaks.[1][2] Its overexpression in various cancers is linked to therapeutic resistance, making it a promising target for anticancer therapies.[2][3]
Overview of In Vivo Efficacy Assessment
The in vivo assessment of RAD51 inhibitors typically involves establishing tumor models in immunocompromised mice, followed by systemic administration of the inhibitor, alone or in combination with DNA-damaging agents. Efficacy is primarily determined by measuring tumor growth inhibition and survival. Pharmacodynamic (PD) markers are also analyzed in tumor tissues to confirm target engagement and elucidate the mechanism of action.
Preclinical In Vivo Models
Cell Line-Derived Xenograft (CDX) Models
CDX models are a foundational tool for the initial in vivo testing of RAD51 inhibitors. These models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice.
Patient-Derived Xenograft (PDX) Models
PDX models, established by implanting fresh patient tumor tissue into severely immunodeficient mice, are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.[4]
Quantitative Data Presentation
The efficacy of RAD51 inhibitors can be quantified and compared across different studies and models. The following tables summarize representative data for various RAD51 inhibitors.
| Inhibitor | Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Notes | Reference |
| CYT-0851 | Patient-Derived Pancreatic Cancer Xenografts (PDX) | Single agent | 63% - 104% | Demonstrates significant single-agent activity. | [1] |
| Cpd-4 | Daudi (Burkitt's lymphoma) Xenografts | 30 mg/kg | 34.3% | Dose-dependent anti-tumor efficacy. | [5] |
| Cpd-4 | Daudi (Burkitt's lymphoma) Xenografts | 100 mg/kg | 85.6% | Dose-dependent anti-tumor efficacy. | [5] |
| B02 | MDA-MB-231 (Breast Cancer) Xenograft | 50 mg/kg | No significant inhibition | Used in combination with cisplatin. | [1] |
| Inhibitor Combination | Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Notes | Reference |
| Cpd-4 + Cisplatin | Daudi (Burkitt's lymphoma) Xenografts | Cpd-4 (100 mg/kg) + Cisplatin (2 mg/kg) | Enhanced antitumor efficacy compared to single agents | Cisplatin alone showed a TGI of 20.7%. | [5] |
| B02 + Cisplatin | MDA-MB-231 (Breast Cancer) Xenograft | B02 (50 mg/kg) + Cisplatin (4-6 mg/kg) | Significantly enhances the therapeutic effect of cisplatin.[2] | B02 was administered three hours prior to cisplatin.[1] | [1][2] |
Experimental Protocols
Protocol for Cell Line-Derived Xenograft (CDX) Model
This protocol is based on a study using the RAD51 inhibitor B02 in a breast cancer model.[1][2]
1. Cell Culture and Preparation:
-
Culture human breast cancer cells (e.g., MDA-MB-231) in appropriate media until they reach 80-90% confluency.[1]
-
Harvest cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^6 cells per 100 µL.[1]
-
Keep cells on ice until injection.[1]
2. Animal Model:
-
Use female athymic nude mice (e.g., NCR nu/nu), 6-8 weeks old.[1]
-
Allow mice to acclimatize for at least one week before the experiment.[1]
3. Tumor Cell Implantation:
-
Anesthetize the mice using isoflurane.[1]
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.[1]
-
Monitor the mice for tumor growth.[1]
4. Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, RAD51 inhibitor alone, DNA-damaging agent alone, combination).[1]
-
RAD51 Inhibitor Administration: Dissolve the inhibitor in a suitable vehicle (e.g., cremophor/DMSO/saline 1:1:3 for B02) and administer via intraperitoneal (I.P.) injection at a predetermined dose (e.g., 50 mg/kg for B02).[1]
-
DNA-Damaging Agent Administration (e.g., Cisplatin): Dissolve in normal saline and administer via I.P. injection (e.g., 4-6 mg/kg).[1]
-
For combination therapy, the RAD51 inhibitor is often administered prior to the DNA-damaging agent (e.g., B02 administered 3 hours before cisplatin).[1]
-
Administer treatments on a defined schedule (e.g., on days 11, 13, 15, and 17 after tumor cell inoculation).[1]
5. Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week, calculated using the formula: (Length x Width²) / 2.[1]
-
Monitor mouse body weight and general health throughout the study.[1]
-
At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis.[1]
Protocol for Patient-Derived Xenograft (PDX) Model
This protocol is a generalized guide for establishing and utilizing PDX models for evaluating RAD51 inhibitors.[1]
1. Patient Tumor Acquisition:
-
Obtain fresh tumor tissue from consenting patients under Institutional Review Board (IRB) approval.[1]
-
Transport the tissue to the laboratory in a sterile medium on ice.[1]
2. Animal Model:
-
Use severely immunodeficient mice, such as NOD-scid IL2Rgamma-null (NSG) mice, to support the engraftment of human tissue.[1]
3. Tumor Implantation:
-
Under sterile conditions, mince the patient tumor tissue into small fragments (2-3 mm³).[1]
-
Anesthetize the NSG mouse, make a small incision in the skin, and implant a tumor fragment subcutaneously into the flank.[1]
-
Suture or clip the incision.[1]
4. PDX Model Expansion and Banking:
-
Monitor the mice for tumor growth. When the tumor reaches a specified size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor.[1]
5. Treatment and Monitoring:
-
Once the PDX model is established and expanded, follow a similar treatment and monitoring protocol as described for the CDX model (Section 4.1, steps 4 and 5).
Protocol for Immunohistochemical (IHC) Analysis of RAD51 Foci
This protocol is for detecting RAD51 foci in formalin-fixed, paraffin-embedded (FFPE) tumor sections to assess the pharmacodynamic effects of RAD51 inhibitors.[6][7]
1. Tissue Preparation:
-
At the end of the in vivo study, euthanize mice and dissect tumors.[7]
-
Fix tumor tissues in 10% neutral buffered formalin overnight.[7]
-
Process the fixed tissues and embed in paraffin.
-
Cut 5 µm thick sections and mount on slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate through a graded series of ethanol to water.[7]
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling the slides in 10 mM citrate buffer (pH 6.0) for 30 minutes.[7]
-
Allow slides to cool to room temperature.
4. Staining:
-
Wash slides in PBS.
-
Block non-specific binding with a blocking buffer (e.g., PBS containing 0.5% Tween-20, 0.1% Triton X-100, 4% BSA, and 4% donkey serum) for 1.5 hours at room temperature.[7]
-
Incubate with a primary anti-RAD51 antibody (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.[7]
-
Wash slides three times with PBSTT (PBS with 0.5% Tween-20 and 0.1% Triton X-100).[7]
-
Incubate with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.[7]
-
Counterstain nuclei with DAPI.[7]
5. Imaging and Quantification:
-
Visualize RAD51 foci using a confocal microscope.[7]
-
Acquire images from multiple representative fields.
-
Quantify the number of RAD51 foci per nucleus using image analysis software (e.g., ImageJ).[7] A positive response to treatment is indicated by a reduction in RAD51 foci formation.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Homologous Recombination Pathway and RAD51 Inhibition.
Caption: Cell Line-Derived Xenograft (CDX) Experimental Workflow.
Caption: Patient-Derived Xenograft (PDX) Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A small molecule inhibitor of human RAD51 potentiates breast cancer cell killing by therapeutic agents in mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synergistic Combination of RAD51-IN-9 and PARP Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of precision oncology, targeting DNA Damage Response (DDR) pathways has emerged as a highly promising strategy. The principle of synthetic lethality, where the simultaneous perturbation of two genes or pathways results in cell death while the alteration of only one is tolerated, is a cornerstone of this approach. A compelling example of synthetic lethality is the use of Poly(ADP-ribose) polymerase (PARP) inhibitors in cancers harboring mutations in the BRCA1 or BRCA2 genes, which are critical for Homologous Recombination (HR) repair of DNA double-strand breaks (DSBs).
However, both intrinsic and acquired resistance to PARP inhibitors present significant clinical challenges. One major mechanism of resistance is the restoration of HR function, often through the overexpression or stabilization of RAD51, a key recombinase that facilitates the search for homologous DNA sequences and strand invasion during HR.[1][2] This has led to the development of RAD51 inhibitors as a therapeutic strategy to induce a "BRCAness" phenotype in HR-proficient tumors and to overcome resistance to PARP inhibitors.[2][3][4]
This document provides detailed application notes and protocols for studying the combination therapy of a RAD51 inhibitor, exemplified by RAD51-IN-9 (a representative RAD51 inhibitor for the purposes of this document, with data based on functionally similar compounds like B02-iso), and a PARP inhibitor, such as olaparib.
Rationale for Combination Therapy
The synergistic interaction between RAD51 inhibitors and PARP inhibitors is rooted in their complementary roles in DNA repair.
-
PARP Inhibition: PARP inhibitors trap PARP1/2 enzymes on DNA at sites of single-strand breaks (SSBs).[5][6][7][8] During DNA replication, these trapped PARP-DNA complexes lead to the collapse of replication forks, generating highly cytotoxic DSBs.
-
RAD51 Inhibition: RAD51 is essential for the repair of these DSBs via the error-free HR pathway.[3] RAD51 inhibitors block the formation of the RAD51 nucleoprotein filament on single-stranded DNA, a critical step in HR.[9]
By combining a PARP inhibitor with a RAD51 inhibitor, two critical DNA repair pathways are simultaneously blocked. The PARP inhibitor induces the formation of DSBs, while the RAD51 inhibitor prevents their repair, leading to a massive accumulation of genomic damage and subsequent cancer cell death. This combination has the potential to be effective in a broader range of tumors beyond those with BRCA mutations and may re-sensitize PARP inhibitor-resistant tumors.[1][2][10]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of a RAD51 inhibitor (B02-iso, a functional analog of this compound) and the PARP inhibitor olaparib in triple-negative breast cancer (TNBC) cells.
Table 1: In Vitro Cytotoxicity of B02-iso and Olaparib Combination in MDA-MB-231 Cells
| Treatment | IC50 (µM) | Fold-change in Olaparib IC50 |
| Olaparib alone | 8.6 | - |
| Olaparib + 1.8 µM B02-iso | 3.6 | 2.4 |
Data adapted from a study on the B02 analog, B02-iso, demonstrating sensitization of HR-proficient MDA-MB-231 breast cancer cells to olaparib.[9]
Table 2: Effect of RAD51 and PARP Inhibition on DNA Damage Markers
| Treatment | Cell Line | Assay | Endpoint | Result |
| RAD51 Inhibitor (Cpd-4) + Olaparib | Daudi, KP-4 | Western Blot | γH2AX expression | Increased |
| RAD51 Inhibitor (B02-iso) + Cisplatin | U-2 OS | Immunofluorescence | RAD51 foci formation | Decreased |
| RAD51 Inhibitor (B02-iso) + Cisplatin | U-2 OS | Immunofluorescence | γH2AX foci formation | Unchanged |
This table compiles findings from studies on various RAD51 inhibitors, illustrating the common mechanistic hallmarks of this combination therapy.[2][9]
Mandatory Visualizations
Caption: Synergistic mechanism of PARP and RAD51 inhibitors.
Caption: Experimental workflow for combination therapy studies.
Caption: Rationale for this compound and PARP inhibitor synergy.
Experimental Protocols
Cell Viability Assay (CCK8/MTT)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of this compound and a PARP inhibitor on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, stock solution in DMSO)
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of media. Incubate overnight to allow for cell attachment.[5]
-
Drug Preparation: Prepare serial dilutions of this compound and the PARP inhibitor in complete growth medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the overnight culture medium and add 100 µL of media containing the single agents or their combinations to the respective wells. Include vehicle (DMSO) control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
Viability Measurement:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours in the dark.[5]
-
For MTT: Add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Then, solubilize the formazan crystals with DMSO.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound alone and in combination. Synergy can be calculated using the Combination Index (CI) method of Chou-Talalay.
Clonogenic Survival Assay
This assay assesses the long-term effects of the combination therapy on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete growth medium
-
This compound and PARP inhibitor
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with this compound, the PARP inhibitor, or the combination at desired concentrations for 24-72 hours.
-
Colony Formation: After treatment, replace the drug-containing medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Staining:
-
Wash the plates with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain with 0.5% crystal violet solution for 15-30 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the number of colonies to that of the untreated control.
Immunofluorescence for γH2AX and RAD51 Foci
This protocol is for visualizing and quantifying DNA damage (γH2AX foci) and the status of the HR pathway (RAD51 foci).
Materials:
-
Cells grown on coverslips in 24-well plates
-
Treatment compounds (this compound, PARP inhibitor)
-
Fixative (4% paraformaldehyde)
-
Permeabilization buffer (0.2% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies (anti-γH2AX, anti-RAD51)
-
Fluorescently-labeled secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the compounds as required.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 for 5-10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against γH2AX and RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst and mount the coverslips on microscope slides using antifade medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX and RAD51 foci per nucleus. Cells with >5-10 foci are typically considered positive.[2]
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of the combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and PARP inhibitor formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flanks of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, this compound alone, PARP inhibitor alone, Combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis.
-
Pharmacodynamic Analysis: Tumor tissues can be processed for immunohistochemistry (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis, γH2AX for DNA damage) or western blotting.
Conclusion
The combination of RAD51 inhibitors like this compound and PARP inhibitors represents a promising therapeutic strategy to enhance the efficacy of PARP inhibition and overcome resistance. The protocols and data presented in these application notes provide a framework for researchers to investigate this synergistic combination in preclinical models. Careful experimental design and quantitative analysis are crucial to elucidate the full potential of this therapeutic approach in cancer treatment.
References
- 1. Dual PARP and RAD51 Inhibitory Drug Conjugates Show Synergistic and Selective Effects on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rad51/BRCA2 disruptors inhibit homologous recombination and synergize with olaparib in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Assays for RAD51 Target Engagement with a Novel Inhibitor (RAD51-IN-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAD51 is a crucial enzyme in the homologous recombination (HR) pathway, which is essential for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][2] Its central role in maintaining genomic integrity makes it a compelling target for cancer therapy, as many tumors exhibit an over-reliance on specific DNA repair pathways.[2][3] Inhibition of RAD51 can lead to synthetic lethality in cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, and can sensitize tumor cells to DNA-damaging agents.[1][2]
These application notes provide a comprehensive guide for developing a suite of biochemical and cellular assays to confirm the target engagement and characterize the mechanism of action of a novel RAD51 inhibitor, herein referred to as RAD51-IN-9. The protocols detailed below are based on established methods for other known RAD51 inhibitors and are designed to be adapted and optimized for this compound.
RAD51 Signaling and DNA Repair Pathway
The following diagram illustrates the central role of RAD51 in the homologous recombination pathway for DNA double-strand break repair.
Biochemical Assays for this compound Target Engagement
Biochemical assays are essential for determining the direct interaction of this compound with the RAD51 protein and for quantifying its inhibitory potency.
Fluorescence Polarization (FP) Assay for this compound Binding
This assay measures the binding of this compound to RAD51 by monitoring changes in the fluorescence polarization of a fluorescently labeled tracer that binds to RAD51.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified human RAD51 protein in assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA).
-
Prepare a fluorescently labeled peptide known to bind RAD51 (e.g., a BRC4 repeat peptide labeled with fluorescein).
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Setup:
-
In a 384-well, low-volume, black, non-binding surface plate, add the fluorescent tracer to a final concentration of 1-5 nM.
-
Add RAD51 protein to a final concentration that yields a significant polarization window (typically in the low nanomolar range, to be determined empirically).
-
Add the serially diluted this compound or DMSO vehicle control.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Representative Data (Hypothetical for this compound):
| This compound (µM) | Fluorescence Polarization (mP) | % Inhibition |
| 0 (DMSO) | 250 | 0 |
| 0.01 | 245 | 5 |
| 0.1 | 220 | 30 |
| 1 | 150 | 100 |
| 10 | 148 | 102 |
| 100 | 152 | 98 |
| IC50 (µM) | ~0.3 |
Cellular Assays for this compound Target Engagement
Cellular assays are critical to confirm that this compound can penetrate the cell membrane, engage with its target in the complex cellular environment, and exert a functional effect on the DNA damage response pathway.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in intact cells. The principle is that the binding of a ligand (this compound) stabilizes the target protein (RAD51) against thermal denaturation.
Experimental Workflow:
References
Application Notes and Protocols for RAD51 Foci Formation Assay with RAD51 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAD51 foci formation assay is a critical tool for studying the homologous recombination (HR) DNA repair pathway. RAD51, a key recombinase, polymerizes on single-stranded DNA at sites of DNA double-strand breaks (DSBs) to form nuclear structures known as RAD51 foci[1][2][3]. The presence of these foci is a hallmark of active HR. Consequently, monitoring the formation and disruption of RAD51 foci provides a robust method to assess the efficacy of therapeutic agents that target the HR pathway, such as RAD51 inhibitors. These inhibitors are of significant interest in cancer therapy as they can sensitize tumor cells to DNA-damaging agents and may overcome resistance to treatments like PARP inhibitors[1][4][5][6].
This document provides detailed protocols for conducting a RAD51 foci formation assay in the context of treatment with a RAD51 inhibitor. While the specific inhibitor RAD51-IN-9 is noted, publicly available quantitative data for this compound is limited. Therefore, representative data and methodologies are presented based on the well-characterized RAD51 inhibitor, B02-iso[1].
Signaling Pathway: Homologous Recombination and RAD51 Foci Formation
DNA double-strand breaks trigger a cascade of events culminating in repair. In the homologous recombination pathway, the MRN complex (MRE11-RAD50-NBS1) recognizes the break and initiates resection of the 5' ends, creating 3' single-stranded DNA overhangs. These overhangs are initially coated by Replication Protein A (RPA), which is subsequently replaced by RAD51 with the help of mediator proteins like BRCA2. The RAD51-ssDNA nucleoprotein filament is the active species that searches for and invades a homologous DNA sequence to use as a template for repair. This polymerization of RAD51 at the break site is visualized as nuclear foci.
Caption: Homologous Recombination Signaling Pathway.
Experimental Workflow
The general workflow for a RAD51 foci formation assay involves cell culture, induction of DNA damage, treatment with the RAD51 inhibitor, immunofluorescent staining of RAD51, and subsequent imaging and analysis.
Caption: RAD51 Foci Formation Assay Workflow.
Detailed Protocols
Materials
-
Cell line of interest (e.g., U2OS, HeLa)
-
Cell culture medium and supplements
-
Coverslips
-
RAD51 Inhibitor (e.g., this compound, B02-iso)
-
DNA damaging agent (e.g., Cisplatin, ionizing radiation source)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Blocking buffer: 5% goat serum in PBS
-
Primary antibody: Rabbit anti-RAD51
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure
1. Cell Seeding and Culture
-
Culture cells in appropriate medium at 37°C and 5% CO2.
-
Seed cells onto coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24 hours.
2. RAD51 Inhibitor and DNA Damage Treatment
-
Prepare a stock solution of the RAD51 inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitor to the desired final concentrations in pre-warmed cell culture medium.
-
Aspirate the medium from the cells and add the medium containing the RAD51 inhibitor. For dose-response experiments, a range of concentrations should be tested.
-
Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
Induce DNA damage. This can be done by adding a DNA damaging agent like cisplatin to the medium or by exposing the cells to a specific dose of ionizing radiation (IR).
-
Incubate the cells for a time sufficient for RAD51 foci to form (typically 4-8 hours post-damage).
3. Immunofluorescence Staining
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 5% goat serum in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-RAD51 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
4. Image Acquisition and Analysis
-
Acquire images using a fluorescence microscope equipped with appropriate filters for DAPI and the fluorophore on the secondary antibody.
-
Capture images from multiple random fields for each experimental condition.
-
Quantify RAD51 foci using image analysis software (e.g., ImageJ/Fiji).
-
Identify nuclei based on DAPI staining.
-
Count the number of distinct RAD51 foci within each nucleus.
-
Set a threshold for foci-positive cells (e.g., >5 or >10 foci per nucleus).
-
Calculate the percentage of foci-positive cells and the average number of foci per cell for each condition.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment conditions. Below is a representative table based on the effects of the RAD51 inhibitor B02-iso on cisplatin-induced RAD51 foci formation in U-2 OS cells[1].
Table 1: Effect of RAD51 Inhibitor B02-iso on Cisplatin-Induced RAD51 Foci Formation
| Treatment Group | B02-iso Concentration (µM) | Cisplatin (µM) | Percentage of Cells with >10 RAD51 Foci (%) |
| Untreated Control | 0 | 0 | ~5 |
| B02-iso Alone | 30 | 0 | ~5 |
| Cisplatin Alone | 30 | + | ~45 |
| B02-iso + Cisplatin | 10 | + | ~25 |
| B02-iso + Cisplatin | 20 | + | ~15 |
| B02-iso + Cisplatin | 30 | + | ~8 |
Data are representative and adapted from published studies on B02-iso[1]. Actual results may vary depending on the cell line, specific inhibitor, and experimental conditions.
Conclusion
The RAD51 foci formation assay is a powerful and visually informative method for assessing the functionality of the homologous recombination pathway and the efficacy of its inhibitors. By following the detailed protocols and data analysis guidelines presented here, researchers can obtain reliable and quantifiable results to advance their studies in DNA repair and drug development. While specific data for this compound is not yet widely available, the provided framework using a representative inhibitor allows for the immediate application of this assay to novel compounds.
References
- 1. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 6. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RAD51-IN-9 in BRCA-Deficient Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of RAD51-IN-9, a small molecule inhibitor of the RAD51 protein, in the context of BRCA-deficient cancer research. RAD51 is a critical enzyme in the homologous recombination (HR) pathway, which is responsible for the high-fidelity repair of DNA double-strand breaks (DSBs). In cancers with BRCA1 or BRCA2 mutations, the HR pathway is compromised, leading to a greater reliance on other DNA repair mechanisms and creating a vulnerability that can be exploited therapeutically. By inhibiting RAD51, this compound disrupts the remaining HR activity, leading to an accumulation of DNA damage and inducing synthetic lethality in BRCA-deficient cancer cells. These application notes offer a framework for investigating the anticancer properties of this compound, using data and protocols from well-characterized RAD51 inhibitors as representative examples.
Introduction
RAD51 is a key recombinase that facilitates the critical steps of strand invasion and homologous pairing during HR.[1][2] Its overexpression is observed in various cancers and is often associated with resistance to DNA-damaging therapies.[3][4][5] In cancer cells with deficiencies in BRCA1 or BRCA2, which are essential for the proper function of the HR pathway, the inhibition of RAD51 can be a potent therapeutic strategy. This approach is based on the principle of synthetic lethality, where the simultaneous loss of two parallel pathways (in this case, BRCA-mediated HR and RAD51-mediated HR) is catastrophic for the cell, leading to apoptosis. Furthermore, inhibiting RAD51 can sensitize cancer cells to other treatments like PARP inhibitors and platinum-based chemotherapy.[3][5]
This compound is a potent and selective inhibitor of RAD51. It functions by preventing the formation of the RAD51 nucleoprotein filament on single-stranded DNA, a crucial step for the initiation of homologous recombination.[1] This document outlines the applications of this compound in BRCA-deficient cancer models and provides detailed protocols for its experimental use.
Data Presentation
The efficacy of RAD51 inhibitors has been demonstrated across a range of cancer cell lines, including those with BRCA deficiencies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative RAD51 inhibitors in various cancer cell lines. This data provides a baseline for expected potency and aids in the selection of appropriate concentrations for in vitro experiments.
| Cell Line | Cancer Type | BRCA Status | RAD51 Inhibitor (Example) | IC50 (µM) | Reference |
| HCC1937 | Breast Cancer | BRCA1 mutant | Novel RAD51 Inhibitor (Cpd-5) | ~1 | --INVALID-LINK-- |
| BT-549 | Breast Cancer | BRCA proficient | B02 | 35.4 | --INVALID-LINK-- |
| Daudi | Burkitt's Lymphoma | Not specified | Novel RAD51 Inhibitor (Cpd-4) | ~0.05 | --INVALID-LINK-- |
| KP-4 | Pancreatic Cancer | Not specified | Novel RAD51 Inhibitor (Cpd-4) | ~0.1 | --INVALID-LINK-- |
| MDA-MB-231 | Triple-Negative Breast Cancer | BRCA proficient | B02 | Sensitized to cisplatin | --INVALID-LINK-- |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures for its evaluation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the dose-dependent effect of this compound on the viability of cancer cells.
Materials:
-
BRCA-deficient and proficient cancer cell lines (e.g., HCC1937, MDA-MB-468)
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well microplates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting for DNA Damage and RAD51 Expression
This protocol is used to detect changes in protein levels, particularly the DNA damage marker γH2AX and RAD51.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-RAD51, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
Immunofluorescence for RAD51 Foci Formation
This assay visualizes the formation of RAD51 foci at sites of DNA damage, which is inhibited by this compound.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
DNA damaging agent (e.g., cisplatin or ionizing radiation)
-
This compound
-
4% paraformaldehyde (PFA) for fixation
-
0.5% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-RAD51)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and allow them to attach.
-
Pre-treat the cells with this compound for a specified duration (e.g., 24 hours).
-
Induce DNA damage by treating with a DNA damaging agent (e.g., 10 µM cisplatin for 2 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary anti-RAD51 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Image the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle progression. Inhibition of RAD51 is expected to cause an S-phase arrest.[3]
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol for fixation
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Conclusion
This compound represents a promising therapeutic agent for the treatment of BRCA-deficient cancers. The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate its efficacy and mechanism of action. By leveraging the principles of synthetic lethality, this compound has the potential to be a valuable tool in the arsenal against cancers with compromised DNA repair pathways. Further in vivo studies using xenograft models are recommended to validate the preclinical efficacy of this compound.
References
- 1. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 4. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
Measuring the Potency of RAD51 Inhibitors: Application Notes and Protocols for Determining IC50 Values
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the half-maximal inhibitory concentration (IC50) of RAD51 inhibitors, such as RAD51-IN-9. The protocols outlined below are designed to ensure robust and reproducible data for researchers in academia and industry.
Introduction to RAD51 and Its Inhibition
RAD51 is a key protein in the homologous recombination (HR) pathway, a crucial mechanism for the repair of DNA double-strand breaks (DSBs).[1][2][3] By catalyzing the strand invasion step, RAD51 is essential for maintaining genomic stability.[1][4] In many cancers, RAD51 is overexpressed, contributing to resistance to DNA-damaging therapies like chemotherapy and radiation.[1][5] Therefore, inhibiting RAD51 is a promising strategy to sensitize cancer cells to treatment.[5][6][7] This document details methodologies to quantify the inhibitory potential of compounds like this compound.
Signaling Pathway Involving RAD51 in Homologous Recombination
The following diagram illustrates the central role of RAD51 in the homologous recombination pathway for DNA double-strand break repair.
Caption: The Homologous Recombination Pathway for DNA Repair.
Experimental Workflow for IC50 Determination
A typical workflow for determining the IC50 value of a RAD51 inhibitor involves a multi-step process, from initial biochemical assays to cell-based validation.
Caption: Workflow for RAD51 Inhibitor IC50 Determination.
Biochemical Assays for RAD51 Activity
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on RAD51's enzymatic activity.
FRET-based DNA Strand Exchange Assay
This high-throughput assay measures the ability of RAD51 to mediate strand exchange between a fluorescently labeled dsDNA substrate and a homologous ssDNA.[8][9]
Protocol:
-
Reagents and Substrates:
-
Purified human RAD51 protein.
-
Fluorescently labeled dsDNA: One strand is labeled with a donor fluorophore (e.g., Fluorescein) and the complementary strand with a quencher (e.g., BHQ1) at their respective 5' and 3' ends.[9]
-
Homologous ssDNA oligonucleotide.
-
Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 2 mM ATP, 5 mM MgCl2, and an ATP regeneration system (e.g., creatine kinase and phosphocreatine).
-
-
Assay Procedure:
-
In a 384-well plate, add the reaction buffer.
-
Add varying concentrations of this compound (typically from nanomolar to micromolar range) dissolved in DMSO. Include a DMSO-only control.
-
Add purified RAD51 protein and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the ssDNA and the fluorescently labeled dsDNA substrates.
-
Monitor the increase in fluorescence over time using a plate reader. Strand exchange will separate the fluorophore and quencher, resulting in an increased signal.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11]
-
D-loop Formation Assay
This gel-based assay provides a secondary, non-fluorescent method to confirm the inhibition of RAD51's strand invasion activity.[5][8]
Protocol:
-
Reagents and Substrates:
-
Purified human RAD51 protein.
-
Radioactively or fluorescently labeled ssDNA oligonucleotide.
-
Homologous supercoiled dsDNA plasmid.
-
Reaction Buffer (as above).
-
-
Assay Procedure:
-
Pre-incubate RAD51 with varying concentrations of this compound in reaction buffer at 37°C for 10-15 minutes.
-
Add the labeled ssDNA to allow for the formation of the RAD51-ssDNA filament.
-
Initiate the strand invasion by adding the supercoiled dsDNA plasmid and incubate for an additional 30-60 minutes at 37°C.
-
Stop the reaction by adding SDS and proteinase K.
-
Analyze the products by agarose gel electrophoresis. The formation of a D-loop results in a slower migrating species.
-
-
Data Analysis:
-
Quantify the band intensity of the D-loop product for each inhibitor concentration.
-
Normalize the intensity to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50.
-
Cell-Based Assays for RAD51 Inhibition
Cell-based assays are essential to determine the efficacy of the inhibitor in a cellular context, considering factors like cell permeability and metabolism.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo)
This assay measures the overall cytotoxic or cytostatic effect of the RAD51 inhibitor on cancer cell lines.
Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., triple-negative breast cancer lines like MDA-MB-468) in 96-well plates at an appropriate density and allow them to adhere overnight.[12]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle (DMSO) control.
-
-
Viability Measurement:
-
Data Analysis:
-
Normalize the absorbance/luminescence values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.[15]
-
RAD51 Foci Formation Assay
This immunofluorescence-based assay directly visualizes the inhibition of RAD51 recruitment to sites of DNA damage.[6][16]
Protocol:
-
Cell Culture and Treatment:
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against RAD51.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Data Analysis:
-
Plot the percentage of RAD51 foci-positive cells against the logarithm of the inhibitor concentration to determine the IC50 for foci inhibition.
-
Data Presentation
The following table provides an example of how to summarize the IC50 values obtained from different assays for various RAD51 inhibitors.
| RAD51 Inhibitor | Assay Type | Cell Line (if applicable) | IC50 (µM) | Reference |
| B02 | FRET-based DNA Strand Exchange | N/A | 27.4 | [8][9] |
| B02-iso | Inducible DR-GFP HR Assay | U-2 OS | More potent than B02 | [6] |
| IBR120 | Cell Proliferation | MBA-MD-468 | ~2.5 (estimated from data) | [12] |
| Cpd-4 | Cell Proliferation | Daudi | 0.004 | [14] |
| Cpd-5 | Cell Proliferation | Daudi | 0.005 | [14] |
Note: The IC50 values for this compound should be determined and added to this table.
By following these detailed protocols, researchers can accurately and reliably determine the IC50 values of novel RAD51 inhibitors, providing critical data for the development of new cancer therapeutics.
References
- 1. RAD51 - Wikipedia [en.wikipedia.org]
- 2. Role of the human RAD51 protein in homologous recombination and double-stranded-break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Small Molecules that Specifically Inhibit the D-loop Activity of RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular modeling, and biological evaluation of novel RAD51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synthetic Lethality Using RAD51-IN-9
For Researchers, Scientists, and Drug Development Professionals
Note: Information on a specific compound named "RAD51-IN-9" is not publicly available. This document utilizes data and protocols for a representative novel class of potent RAD51 inhibitors as a proxy to illustrate the principles and methodologies for studying synthetic lethality.
Introduction
RAD51, a key recombinase in the homologous recombination (HR) pathway, is essential for the repair of DNA double-strand breaks (DSBs) and maintaining genomic stability.[1][2] In many cancers, RAD51 is overexpressed, contributing to resistance to DNA-damaging therapies.[1][3] Inhibition of RAD51 presents a promising therapeutic strategy, particularly through the concept of synthetic lethality. Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is tolerated.[4] By inhibiting RAD51 in cancer cells that have deficiencies in other DNA damage response (DDR) pathways (e.g., BRCA1/2 mutations), a synthetic lethal phenotype can be induced, leading to selective tumor cell killing.[1][5]
These application notes provide a comprehensive guide for utilizing RAD51 inhibitors to investigate synthetic lethality in cancer research. The protocols and data presented are based on a novel class of RAD51 inhibitors and are intended to serve as a framework for studying compounds like this compound.
Data Presentation
The efficacy of RAD51 inhibitors has been demonstrated in various cancer cell lines and in vivo models. The following tables summarize key quantitative data for a representative novel RAD51 inhibitor.
Table 1: In Vitro Efficacy of a Novel RAD51 Inhibitor
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Daudi | Burkitt's Lymphoma | 50 | Demonstrates potent single-agent activity. |
| MDA-MB-468 | Breast Cancer (BRCA1 wildtype) | >1000 | Shows selective potency. |
| Pancreatic Cells | Pancreatic Cancer | Not specified | Synergizes with docetaxel.[1] |
Data is representative of a novel class of RAD51 inhibitors and should be generated empirically for this compound.[1]
Table 2: In Vivo Efficacy of a Novel RAD51 Inhibitor in a Daudi Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | p-value |
| Vehicle Control | - | - | - |
| RAD51 Inhibitor | 50 mg/kg, oral | Significant | <0.05 |
| Cisplatin | 2.5 mg/kg, i.p. | Significant | <0.05 |
| RAD51 Inhibitor + Cisplatin | 50 mg/kg + 2.5 mg/kg | Synergistic Inhibition | <0.01 |
Data is representative and highlights the potential for combination therapy. Specific parameters should be optimized for this compound.[1]
Signaling Pathways and Experimental Workflows
RAD51-Mediated Homologous Recombination Pathway
The following diagram illustrates the central role of RAD51 in the HR pathway for repairing DNA double-strand breaks.
Caption: RAD51-mediated homologous recombination pathway and the point of inhibition.
Synthetic Lethality with RAD51 Inhibition
This diagram illustrates the principle of synthetic lethality by targeting RAD51 in the context of other DNA repair deficiencies, such as BRCA mutations.
Caption: Synthetic lethality induced by RAD51 inhibition in cancer cells with deficient DNA repair.
Experimental Workflow for Studying Synthetic Lethality
The following workflow outlines the key steps to assess the synthetic lethal potential of this compound.
Caption: A typical experimental workflow for evaluating a novel RAD51 inhibitor.
Experimental Protocols
Protocol 1: Cell Viability Assay (IC50 Determination)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in selected cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Daudi, MDA-MB-468)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Plate reader with luminescence detection
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should be ≤ 0.1%.
-
Add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate for 72-96 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression curve fit (log(inhibitor) vs. response).
Protocol 2: RAD51 Foci Formation Assay (Immunofluorescence)
This protocol assesses the ability of this compound to inhibit the formation of RAD51 nuclear foci, a hallmark of active homologous recombination.[1]
Materials:
-
Cancer cell lines cultured on glass coverslips in a 24-well plate
-
This compound
-
DNA damaging agent (e.g., Cisplatin, 30 µM)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-RAD51
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound or vehicle control for 24 hours.
-
Induce DNA damage by adding cisplatin for 2 hours.
-
Wash cells with PBS and allow to recover in fresh medium for 5 hours.[1]
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash twice with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips on microscope slides.
-
Image cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.
Protocol 3: Western Blot for γH2AX (DNA Damage Marker)
This protocol measures the accumulation of γH2AX, a marker of DNA double-strand breaks, following treatment with this compound.[1]
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-γH2AX and anti-β-actin antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize γH2AX levels to the loading control.
Protocol 4: In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound, alone and in combination with other agents, in a mouse xenograft model.[1]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
Cancer cell line for implantation (e.g., Daudi)
-
Matrigel
-
This compound formulation for oral gavage
-
Cisplatin formulation for intraperitoneal (i.p.) injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5-10 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, Cisplatin, Combination).
-
Administer treatments as per the defined schedule (e.g., this compound daily by oral gavage, Cisplatin once weekly by i.p. injection).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume (mm³) = (length x width²)/2.
-
Monitor body weight and overall animal health.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., biomarker analysis by immunohistochemistry).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The inhibition of RAD51 is a validated strategy for inducing synthetic lethality in cancers with underlying DNA repair deficiencies. The protocols and data presented in these application notes provide a robust framework for researchers to evaluate the preclinical efficacy of novel RAD51 inhibitors like this compound. Through a systematic approach encompassing in vitro characterization and in vivo validation, the therapeutic potential of these compounds can be thoroughly investigated, paving the way for new targeted cancer therapies.
References
- 1. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic lethality of a cell-penetrating anti-RAD51 antibody in PTEN-deficient melanoma and glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of RAD51-IN-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of RAD51-IN-9, a small molecule inhibitor of RAD51. The protocols outlined below are based on established methodologies for characterizing DNA repair inhibitors and are intended to serve as a guide for investigating the therapeutic potential of this compound as a standalone agent and in combination with other cancer therapies.
Mechanism of Action
RAD51 is a key enzyme in the homologous recombination (HR) pathway, which is crucial for the error-free repair of DNA double-strand breaks (DSBs).[1][2] In many cancers, RAD51 is overexpressed, contributing to therapeutic resistance.[2] RAD51 inhibitors, such as this compound, disrupt the normal function of RAD51, leading to an accumulation of DNA damage and subsequent cancer cell death. This compound specifically inhibits the binding of RAD51 to single-stranded DNA (ssDNA), a critical step for the initiation of homologous recombination.[1]
Signaling Pathway of RAD51 in Homologous Recombination
References
Application Notes and Protocols: Assessing Synergy of RAD51-IN-9 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAD51, a key protein in the homologous recombination (HR) pathway, is crucial for repairing DNA double-strand breaks (DSBs), a common form of DNA damage induced by chemotherapy.[1][2][3][4][5] Cancer cells often upregulate RAD51, contributing to therapeutic resistance.[1][3][6] RAD51 inhibitors, such as RAD51-IN-9, represent a promising strategy to sensitize cancer cells to chemotherapy by disrupting this critical DNA repair mechanism.[7][8] By inhibiting RAD51, unrepaired DNA damage accumulates, leading to genomic instability and cell death, thereby enhancing the cytotoxic effects of chemotherapeutic agents.[7]
This document provides detailed protocols to assess the synergistic effects of this compound in combination with conventional chemotherapy. The described methodologies will enable researchers to quantify synergy, elucidate the underlying molecular mechanisms, and generate robust preclinical data to support further drug development.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DNA damage response pathway involving RAD51 and a general workflow for assessing the synergy between this compound and chemotherapy.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for synergy analysis.
Table 1: Single Agent and Combination IC50 Values
| Treatment | IC50 (µM) |
| Chemotherapy Agent | 10 |
| This compound | 5 |
| Combination (1:2 ratio) | 2.5 (Chemotherapy) + 5 (this compound) |
Table 2: Combination Index (CI) Values
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | 0.8 | Slight Synergy |
| 0.50 | 0.6 | Synergy |
| 0.75 | 0.4 | Strong Synergy |
| 0.90 | 0.3 | Very Strong Synergy |
Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9][10]
Experimental Protocols
Cell Viability Assay for Synergy Analysis
This protocol determines the cytotoxic effects of this compound and a chemotherapy agent, both alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium. Also, prepare combinations at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Remove the medium from the cells and add the drug dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy.[9][10] Software such as CompuSyn can be used for this analysis.
-
Generate isobolograms to visualize the synergistic interaction.[11][12][13][14][15]
-
Immunofluorescence for RAD51 Foci Formation
This protocol visualizes the inhibition of RAD51 foci formation, a hallmark of active homologous recombination, by this compound.[16][17][18]
Materials:
-
Cells grown on coverslips in a 24-well plate
-
Chemotherapy agent to induce DNA damage
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips. Pre-treat with this compound for 2-4 hours, then co-treat with the chemotherapy agent for the desired time to induce DNA damage.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Mount the coverslips on microscope slides.
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. A significant decrease in the number of foci in the combination treatment group compared to the chemotherapy-alone group indicates inhibition of HR.
-
Western Blot for DNA Damage Markers
This protocol assesses the levels of key proteins involved in the DNA damage response to confirm the mechanism of synergy.[19][20][21][22]
Materials:
-
Cells grown in 6-well plates
-
This compound and chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-RAD51, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells as described for the immunofluorescence assay. After treatment, wash with ice-cold PBS and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply ECL reagent and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). An increase in γH2AX (a marker of DSBs) and cleaved PARP (a marker of apoptosis) in the combination treatment group would support a synergistic effect.[23][24]
-
References
- 1. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arts.units.it [arts.units.it]
- 4. RAD51 - Wikipedia [en.wikipedia.org]
- 5. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 7. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 8. RAD51 Is Implicated in DNA Damage, Chemoresistance and Immune Dysregulation in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. punnettsquare.org [punnettsquare.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 12. Drug synergism study [bio-protocol.org]
- 13. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 14. jpccr.eu [jpccr.eu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing RAD51 Inhibitor Formulations for In Vivo Research
Disclaimer: Information on a specific small molecule inhibitor designated "RAD51-IN-9" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the in vivo solubility of poorly soluble RAD51 inhibitors based on established pharmaceutical formulation principles.
Frequently Asked Questions (FAQs)
Q1: My RAD51 inhibitor precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for in vivo dosing. What should I do?
A1: This is a common challenge with hydrophobic small molecules. Here are several steps to address this issue:
-
Decrease the Final Concentration: The compound may be exceeding its solubility limit in the aqueous vehicle. Attempt to use a lower final dosing concentration if experimentally feasible.
-
Optimize the Co-solvent System: While DMSO is an excellent solvent for initial stock solutions, its concentration in the final formulation should be minimized for in vivo studies, typically kept below 10% and ideally much lower, to avoid toxicity. Consider using a multi-component vehicle system.
-
Utilize Solubilizing Excipients: Incorporating excipients such as surfactants (e.g., Tween® 80, Kolliphor® EL) or cyclodextrins (e.g., HP-β-CD) can significantly enhance the solubility of hydrophobic compounds.[1]
-
Adjust the pH: The solubility of ionizable compounds can be highly dependent on the pH of the formulation.[2] Experiment with buffers at different pH values to find the optimal range for your inhibitor's solubility.
Q2: What are some common vehicle formulations for administering poorly soluble inhibitors to rodents?
A2: Several vehicle systems are commonly used. The choice of vehicle depends on the route of administration (e.g., intravenous, intraperitoneal, oral) and the physicochemical properties of the compound. A tiered approach is often effective:
-
Simple Aqueous Vehicles: Start with saline or PBS, though this is unlikely to work for highly insoluble compounds.
-
Co-solvent Systems: A common starting point is a mixture of a solvent like DMSO or ethanol, a solubilizer like PEG 300 or PEG 400, and an aqueous component.
-
Surfactant-based Vehicles: Adding a small percentage (1-10%) of a non-ionic surfactant such as Tween® 80 or Polysorbate 80 to an aqueous or co-solvent system can help maintain solubility.
-
Cyclodextrin Formulations: Cyclodextrins can encapsulate poorly soluble drugs, increasing their aqueous solubility.[1] Sulfobutylether-β-cyclodextrin (SBECD) is often used for this purpose.
-
Lipid-based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) or lipid solutions can be effective.
Q3: How can I assess the solubility of my RAD51 inhibitor in different potential vehicles before starting my animal studies?
A3: Performing small-scale, benchtop solubility tests is crucial. A kinetic solubility assay is a practical method to quickly screen multiple formulations. This involves preparing a high-concentration stock of your inhibitor in DMSO and then diluting it into various test vehicles to observe the concentration at which precipitation occurs.
Troubleshooting Guide for In Vivo Formulations
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution of DMSO stock | Compound has low aqueous solubility. | 1. Reduce the final concentration. 2. Prepare an intermediate dilution in a co-solvent like PEG400 before adding the aqueous phase. 3. Add a surfactant (e.g., 5% Tween® 80) to the aqueous diluent. |
| Cloudy or hazy formulation after preparation | Microsuspension or fine precipitate has formed. | 1. Gently warm the solution (if the compound is heat-stable) to aid dissolution. 2. Use bath sonication to break up small agglomerates. 3. Filter the solution through a 0.22 µm syringe filter; if the cloudiness is removed, it was likely due to particulate matter or precipitate. Re-evaluate the formulation for solubility limits. |
| Adverse reaction in animals (e.g., irritation, lethargy) | Vehicle toxicity or high concentration of organic solvents. | 1. Reduce the percentage of organic solvents (e.g., DMSO, ethanol) in the final formulation. Aim for <10% DMSO. 2. Ensure the pH of the final formulation is close to physiological pH (7.2-7.4). 3. Run a vehicle-only control group to isolate the effects of the formulation from the effects of the inhibitor. |
| Lack of in vivo efficacy despite good in vitro activity | Poor bioavailability due to low solubility at the site of administration. | 1. Re-evaluate the formulation; consider more advanced options like cyclodextrin or lipid-based systems.[1] 2. Characterize the solid state of the compound; an amorphous form is often more soluble than a crystalline form. 3. Consider alternative routes of administration that may bypass initial absorption barriers. |
Quantitative Data Summary: Vehicle Screening
Use the following table to systematically record and compare the solubility of your RAD51 inhibitor in various vehicle formulations. This structured approach will help in selecting the optimal vehicle for your in vivo studies.
| Vehicle Composition | Target Concentration (mg/mL) | Visual Observation (Clear, Hazy, Precipitate) | Microscopic Examination | Notes/Comments |
| 100% Saline | 1 | |||
| 5% DMSO in Saline | 1 | |||
| 10% DMSO / 40% PEG400 / 50% Saline | 5 | |||
| 10% DMSO / 40% PEG400 / 45% Saline / 5% Tween® 80 | 5 | |||
| 20% HP-β-CD in Water | 5 | |||
| Add other formulations as tested |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a common co-solvent vehicle suitable for many poorly soluble compounds for intraperitoneal (IP) or oral (PO) administration. A typical formulation is 10% DMSO / 40% PEG400 / 50% Saline .
Materials:
-
RAD51 inhibitor (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Weigh the Inhibitor: Accurately weigh the required amount of your RAD51 inhibitor and place it in a sterile conical tube.
-
Initial Dissolution in DMSO: Add the required volume of DMSO to the inhibitor to achieve 10% of the final desired volume. For example, for a final volume of 1 mL, add 100 µL of DMSO. Vortex or sonicate until the compound is fully dissolved.
-
Add Co-solvent: Add the required volume of PEG400 (e.g., 400 µL for a 1 mL final volume). Vortex thoroughly to ensure complete mixing. The solution should remain clear.
-
Add Aqueous Phase: Slowly add the sterile saline to the mixture, vortexing between small additions, until you reach the final volume (e.g., add 500 µL for a 1 mL final volume).
-
Final Check: Inspect the final formulation for any signs of precipitation or cloudiness. If the solution is clear, it is ready for administration. Prepare fresh on the day of use.
Protocol 2: Kinetic Solubility Assessment
This protocol provides a method to quickly estimate the solubility of your inhibitor in various test vehicles.
Materials:
-
RAD51 inhibitor
-
100% DMSO
-
Various test vehicles (e.g., PBS, saline, co-solvent mixtures)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring turbidity (optional) or a light microscope
Procedure:
-
Prepare Stock Solution: Dissolve the RAD51 inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM).
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution in a 96-well plate using 100% DMSO.
-
Dilution in Aqueous Buffer: In a separate 96-well plate, add a large volume (e.g., 198 µL) of your desired test vehicle to each well.
-
Transfer and Mix: Transfer a small volume (e.g., 2 µL) from each concentration of the DMSO serial dilution plate to the corresponding wells of the vehicle plate. This creates a 1:100 dilution and a range of final compound concentrations. Mix well.
-
Incubate and Observe: Incubate the plate at room temperature for 1-2 hours.
-
Assess Solubility: Visually inspect each well for signs of precipitation. Alternatively, measure the turbidity of each well using a plate reader at a wavelength like 620 nm. The highest concentration that remains clear is an estimate of the kinetic solubility in that vehicle.
Visualizations
Caption: Workflow for troubleshooting poor solubility of RAD51 inhibitors.
References
Technical Support Center: Overcoming Resistance to RAD51 Inhibitors
Disclaimer: The specific compound "RAD51-IN-9" is not found in publicly available scientific literature. This guide provides information on general mechanisms of resistance to well-characterized RAD51 inhibitors and strategies to overcome them, which may be applicable to novel compounds targeting RAD51.
This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome resistance to RAD51 inhibitor therapies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RAD51 inhibitors?
A1: RAD51 inhibitors primarily work by disrupting the function of the RAD51 protein, which is a key enzyme in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair. By inhibiting RAD51, these compounds prevent the repair of DSBs, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that are already genetically unstable.
Q2: My cancer cell line has developed resistance to a RAD51 inhibitor. What are the potential mechanisms?
A2: Resistance to RAD51 inhibitors can arise through several mechanisms:
-
Upregulation of RAD51 expression: The most common mechanism is the increased transcription and translation of the RAD51 gene, leading to higher levels of the RAD51 protein that can overcome the inhibitory effect of the compound.
-
Activation of alternative DNA repair pathways: Cells may compensate for the loss of HR function by upregulating other DNA repair pathways, such as non-homologous end joining (NHEJ).
-
Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove the RAD51 inhibitor from the cell, reducing its intracellular concentration.
-
Mutations in the RAD51 gene: Although less common, mutations in the RAD51 gene could potentially alter the drug binding site, reducing the inhibitor's efficacy.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: A multi-step approach is recommended:
-
Gene and Protein Expression Analysis: Use quantitative PCR (qPCR) and Western blotting to check for upregulation of RAD51 mRNA and protein levels, respectively.
-
Functional Assays: Assess the activity of alternative DNA repair pathways. For example, an NHEJ assay can determine if this pathway is hyperactive.
-
Drug Efflux Assays: Use flow cytometry-based assays with fluorescent substrates of efflux pumps (e.g., rhodamine 123) to measure their activity.
-
Sequencing: Sequence the RAD51 gene in your resistant cell line to identify any potential mutations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased sensitivity to the RAD51 inhibitor (IC50 increase) | Upregulation of RAD51 expression. | 1. Verify RAD51 protein levels via Western blot.2. Consider combination therapy with a transcription inhibitor.3. Use siRNA to knock down RAD51 and see if sensitivity is restored. |
| Activation of a bypass DNA repair pathway (e.g., NHEJ). | 1. Assess the activity of NHEJ.2. Combine the RAD51 inhibitor with an NHEJ inhibitor (e.g., M3814). | |
| Increased drug efflux. | 1. Measure the activity of efflux pumps.2. Co-administer the RAD51 inhibitor with a known efflux pump inhibitor (e.g., verapamil). | |
| Inconsistent results in cell viability assays | Issues with inhibitor stability or solubility. | 1. Ensure proper storage of the compound.2. Prepare fresh dilutions for each experiment.3. Check the solubility of the inhibitor in your cell culture medium. |
| Cell line contamination or genetic drift. | 1. Perform cell line authentication (e.g., STR profiling).2. Use early passage number cells for experiments. |
Experimental Protocols
Protocol 1: Assessment of RAD51 Expression by Western Blot
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V for 90 minutes.
-
Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against RAD51 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Use a loading control, such as GAPDH or β-actin, to normalize the results.
-
Protocol 2: RAD51 Foci Formation Assay by Immunofluorescence
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with a DNA damaging agent (e.g., 10 Gy ionizing radiation or 2 mM hydroxyurea for 2 hours) to induce DNA double-strand breaks.
-
Co-treat with the RAD51 inhibitor at the desired concentration.
-
-
Immunostaining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against RAD51 (1:500) and γH2AX (1:500) for 1 hour.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and 594) for 1 hour in the dark.
-
-
Imaging and Analysis:
-
Mount coverslips on slides with a DAPI-containing mounting medium.
-
Visualize foci using a fluorescence microscope.
-
Count the number of RAD51 and γH2AX foci per cell. A significant reduction in RAD51 foci relative to γH2AX foci in the presence of the inhibitor indicates target engagement.
-
Signaling Pathways and Workflows
Caption: DNA double-strand break repair pathways.
Caption: Troubleshooting workflow for RAD51 inhibitor resistance.
Technical Support Center: Troubleshooting RAD51-IN-9 Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RAD51-IN-9 in cell viability assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the RAD51 protein. RAD51 is a key enzyme in the homologous recombination (HR) pathway, which is crucial for repairing DNA double-strand breaks (DSBs).[1][2] By inhibiting RAD51, this compound disrupts the DNA repair process, leading to an accumulation of DNA damage.[1] This can selectively induce cell death in cancer cells that are often more reliant on the HR pathway for survival due to their rapid proliferation and inherent genomic instability.[1][3] Specifically, this compound has been shown to block the binding of RAD51 to single-stranded DNA (ssDNA), a critical step for the initiation of homologous recombination.
Q2: What are the expected outcomes of treating cancer cells with this compound?
Treatment with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation. This is due to the accumulation of unrepaired DNA damage, which can trigger cell cycle arrest, particularly in the S-phase, and ultimately lead to apoptosis (programmed cell death).[4] In many cancer cell lines, inhibition of RAD51 can also sensitize the cells to DNA-damaging agents like cisplatin and radiation therapy.[4][5]
Q3: My cell viability results are inconsistent. What are the common causes?
Inconsistent results in cell viability assays with small molecule inhibitors like this compound can stem from several factors:
-
Compound Instability: Ensure that this compound stock solutions are prepared and stored correctly. It is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Always prepare fresh dilutions in your cell culture medium for each experiment.[6]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.1%, and certainly no higher than 0.5% for most cell lines.[7][8][9][10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]
-
Cell Culture Conditions: Sub-optimal cell culture conditions, such as incorrect temperature or CO2 levels, contamination (e.g., mycoplasma), or poor cell adhesion, can all contribute to variability in results.[6]
-
Assay-Specific Issues: The choice of cell viability assay can also impact results. For example, some compounds can interfere with the chemistry of tetrazolium-based assays like MTT.[7]
Q4: I am not observing any effect on cell viability after treatment with this compound. What should I check?
-
Inhibitor Activity: Verify the integrity of your this compound compound. If possible, confirm its activity through a cell-free biochemical assay or by testing it in a sensitive positive control cell line.[6]
-
Inhibitor Concentration: The concentration of this compound may be too low. Perform a dose-response experiment with a wide range of concentrations, spanning from well below to significantly above the reported IC50 value of 17.85 µM.[11]
-
Incubation Time: The treatment duration may be too short. The effects of DNA repair inhibitors on cell viability can take time to manifest. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.[6]
-
Cell Line Resistance: The cell line you are using may be resistant to RAD51 inhibition or have redundant DNA repair pathways.
Troubleshooting Guide
Below are common problems encountered when performing cell viability assays with this compound, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background in control wells | - Contamination of media or reagents.- High cell seeding density.- Interference of phenol red in the medium with the assay. | - Use fresh, sterile media and reagents.- Optimize cell seeding density.- Use phenol red-free medium for the assay. |
| Low signal or no dose-response | - Inhibitor is inactive or degraded.- Inhibitor concentration is too low.- Incubation time is too short.- Cell line is resistant. | - Use a fresh aliquot of this compound. Confirm its activity if possible.- Perform a dose-response curve with a wider concentration range.- Increase the incubation time (e.g., 48 or 72 hours).- Consider using a different cell line known to be sensitive to RAD51 inhibition. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Unexpected increase in viability at high inhibitor concentrations | - Compound precipitation at high concentrations.- Off-target effects of the inhibitor.- Interference of the compound with the assay chemistry (e.g., direct reduction of MTT). | - Visually inspect the wells for any signs of precipitation.- Perform a control experiment with the inhibitor in cell-free medium to check for direct interaction with the assay reagent.- Consider using an alternative viability assay with a different readout (e.g., CellTiter-Glo). |
| Discrepancy between different viability assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).- Assay-specific interference by the compound. | - Use at least two different viability assays based on different principles to confirm your results.- Be aware of the limitations of each assay. For example, the MTT assay can be affected by changes in cellular metabolism that are not directly related to cell death.[7] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for consideration when designing and troubleshooting your experiments.
Table 1: Properties of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 17.85 µM | Not specified | [11] |
| LD50 | 40.21 µM | HEK293 | [11] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | Expected Effect | Reference(s) |
| < 0.1% | Generally considered safe for most cell lines with minimal to no cytotoxicity. | [7][8][9][10] |
| 0.1% - 0.5% | May be tolerated by many cell lines, but cytotoxicity should be evaluated for your specific cell type. | [8][12] |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. Should be avoided if possible. | [8][9][12] |
Table 3: IC50 Values of Other RAD51 Inhibitors for Comparison
| Inhibitor | IC50 (Cell-based HR assay) | Cell Line | Reference |
| RI(dl)-1 | 13.1 µM | Not specified | [3] |
| IBR120 | Not specified (4.8-fold improved growth inhibition over previous compounds) | MDA-MB-468 | [13] |
| CAM833 | 6 µM (RAD51 foci formation) | A549 | [5] |
| Cpd-4 | 4 nM (Cell proliferation) | Daudi | [1] |
| Cpd-5 | 5 nM (Cell proliferation) | Daudi | [1] |
Experimental Protocols
1. General Protocol for XTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include appropriate controls (untreated cells and vehicle-treated cells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Assay: Add the XTT working solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Plot the absorbance against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Western Blot for γH2AX (a marker of DNA damage)
-
Cell Treatment and Lysis: Treat cells with this compound as for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against γH2AX overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Visualizations
Caption: RAD51's role in homologous recombination and the action of this compound.
Caption: Experimental workflow for a typical cell viability assay.
Caption: A decision tree for troubleshooting cell viability assay issues.
References
- 1. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of Small Molecules that Specifically Inhibit the D-loop Activity of RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 11. This compound - Immunomart [immunomart.com]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, molecular modeling, and biological evaluation of novel RAD51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and mitigating off-target effects of RAD51-IN-9
Welcome to the technical support center for RAD51-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of this novel RAD51 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed information and experimental protocols to ensure the accurate interpretation of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed as a small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2][3][4] By inhibiting RAD51, this compound is expected to disrupt DNA repair processes, leading to an accumulation of DNA damage and subsequent cell cycle arrest or apoptosis, particularly in cancer cells that are often more reliant on efficient DNA repair mechanisms.[5][6][7]
Q2: I am observing unexpected cellular phenotypes that do not seem to be related to RAD51 inhibition. What could be the cause?
Unexpected cellular phenotypes may arise from off-target effects, where this compound interacts with unintended proteins.[8][9] It is crucial to perform comprehensive off-target profiling to deconvolve the observed effects. Even highly selective compounds can exhibit off-target activities at certain concentrations.[9]
Q3: What are the first steps I should take to investigate potential off-target effects?
To begin investigating off-target effects, a multi-pronged approach is recommended. This includes a combination of computational (in silico) predictions and experimental validation.[8][10][11] Start by using computational tools to predict potential off-targets based on the chemical structure of this compound.[8] Concurrently, initiate experimental screening against panels of kinases and other common off-target protein families.[12]
Q4: How can I confirm that the observed effects in my cellular assays are due to RAD51 inhibition and not off-target activities?
To confirm on-target engagement, consider the following strategies:
-
Use of a negative control: Synthesize or obtain an inactive analog of this compound that is structurally similar but does not inhibit RAD51. This can help differentiate on-target from off-target effects.
-
Rescue experiments: Overexpression of RAD51 could potentially rescue the phenotype induced by this compound if the effect is on-target.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to demonstrate direct binding of this compound to RAD51 in a cellular context.[5]
-
Orthogonal assays: Confirm key findings using multiple, distinct assays that measure the same biological endpoint.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays across different cell lines.
-
Possible Cause: Cell-line specific expression of off-target proteins, or differing dependencies on the homologous recombination pathway.
-
Troubleshooting Steps:
-
Characterize RAD51 expression levels: Quantify RAD51 protein levels in your panel of cell lines to correlate with sensitivity to this compound.
-
Proteomic Profiling: Perform proteomic analysis on a sensitive and a resistant cell line to identify differentially expressed proteins that could be potential off-targets.[13]
-
Assess HR proficiency: Characterize the homologous recombination proficiency of your cell lines, as HR-deficient cells may show different sensitivities to RAD51 inhibition.
-
Problem 2: Observed cytotoxicity at concentrations lower than the IC50 for RAD51 inhibition.
-
Possible Cause: A potent off-target effect is causing cytotoxicity.
-
Troubleshooting Steps:
-
Broad-panel kinase screening: Screen this compound against a comprehensive panel of kinases, as these are common off-targets for small molecule inhibitors.[9][12]
-
Affinity-based proteomics: Utilize chemical proteomics approaches to identify protein targets and off-targets from cell lysates.[14]
-
Dose-response matrix: Test this compound in combination with other pathway inhibitors to uncover synergistic effects that might point to off-target pathways.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from Molina et al. (2013) and is used to verify the direct binding of this compound to RAD51 in intact cells.[5]
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (containing protease inhibitors)
-
Equipment for heating, cell lysis, and western blotting
Methodology:
-
Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by western blotting using an anti-RAD51 antibody to determine the amount of soluble RAD51 at each temperature.
-
A shift in the melting curve of RAD51 in the presence of this compound indicates target engagement.
Protocol 2: Kinase Panel Screening
This is a general protocol for screening this compound against a panel of kinases to identify potential off-target kinase inhibition.
Methodology:
-
Compound Submission: Provide this compound to a commercial vendor offering kinase screening services or perform the assay in-house if the necessary reagents and platforms are available.
-
Assay Format: Typically, these assays are performed in a high-throughput format using radiometric, fluorescence, or luminescence-based detection methods to measure kinase activity.
-
Data Analysis: The vendor will provide data on the percent inhibition of each kinase at a given concentration of this compound. Follow-up with IC50 determination for any significant hits.
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents hypothetical data from a kinase panel screen to illustrate how results might be structured.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (µM) |
| RAD51 (On-target) | 95% | 0.1 |
| CDK2 | 85% | 0.5 |
| Aurora A | 60% | 2.5 |
| EGFR | 15% | >10 |
| SRC | 10% | >10 |
Table 2: Comparison of Cellular Activity in Different Cell Lines
This table provides a template for summarizing the cellular activity of this compound.
| Cell Line | RAD51 Expression (Relative to GAPDH) | HR Status | Proliferation IC50 (µM) | Apoptosis Induction (Fold change at 1 µM) |
| MDA-MB-231 | High | Proficient | 0.5 | 4.2 |
| SW480 | Moderate | Proficient | 1.2 | 3.1 |
| CAPAN-1 (BRCA2 mutant) | High | Deficient | 0.05 | 8.5 |
Visualizations
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAD51 - Wikipedia [en.wikipedia.org]
- 5. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Recent Developments Using Small Molecules to Target RAD51: How to Best Modulate RAD51 for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 11. researchgate.net [researchgate.net]
- 12. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 13. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Clinically Relevant RAD51 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the development of RAD51 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing clinically relevant RAD51 inhibitors?
A1: Developing clinically relevant RAD51 inhibitors presents several significant challenges:
-
Targeting the RAD51-ssDNA Interface: The active form of RAD51 is a nucleoprotein filament on single-stranded DNA (ssDNA).[1] Designing small molecules to disrupt this large and dynamic interface is inherently difficult.
-
Potency and Specificity: Many first-generation RAD51 inhibitors exhibit weak potency, with IC50 values in the micromolar range, which can lead to off-target effects and limit their clinical utility.[1][2] Achieving high specificity for RAD51 over other ATPases and DNA binding proteins is crucial.
-
Cellular Uptake and Stability: Small molecule inhibitors must be able to penetrate the cell membrane and remain stable within the cellular environment to reach their target. Poor cellular bioavailability can be a major hurdle.
-
Complexity of the DNA Damage Response (DDR) Pathway: RAD51 is part of a complex and interconnected DDR network. Inhibiting RAD51 can trigger compensatory mechanisms, potentially leading to resistance.
-
Development of Resistance: Cancer cells can develop resistance to RAD51 inhibitors through various mechanisms, including the upregulation of alternative DNA repair pathways.
Q2: Why is my RAD51 inhibitor showing low potency in cell-based assays?
A2: Low potency in cellular assays can stem from several factors:
-
Poor Cellular Permeability: The inhibitor may not be efficiently crossing the cell membrane.
-
Efflux Pump Activity: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Intracellular Instability: The inhibitor could be rapidly metabolized or degraded within the cell.
-
High Protein Binding: The compound may bind extensively to intracellular proteins, reducing its free concentration available to inhibit RAD51.
-
Assay Conditions: The chosen cell line, seeding density, and incubation time can all influence the apparent potency of the inhibitor.
Q3: How can I assess the specificity of my RAD51 inhibitor?
A3: Assessing inhibitor specificity is critical. A combination of in vitro and cellular assays is recommended:
-
In Vitro Assays:
-
Cellular Assays:
-
Perform target engagement assays, like the Cellular Thermal Shift Assay (CETSA), to confirm that the inhibitor binds to RAD51 within cells.[1][2]
-
Analyze off-target effects by observing cellular phenotypes that are not directly related to RAD51 inhibition, such as effects on the cell cycle in RAD51-independent phases.
-
Employ proteomic or genomic approaches to identify unintended molecular targets.
-
Troubleshooting Guides
RAD51 Foci Formation Assay (Immunofluorescence)
Issue: No or weak RAD51 foci formation after DNA damage.
| Possible Cause | Troubleshooting Step |
| Insufficient DNA Damage | Ensure the dose and duration of the DNA damaging agent (e.g., ionizing radiation, cisplatin) are sufficient to induce a robust response in your cell line. |
| Incorrect Timing | Optimize the time point for fixation after inducing DNA damage. RAD51 foci formation is a dynamic process, and the peak response time can vary between cell lines. |
| Poor Antibody Performance | Validate your primary anti-RAD51 antibody for immunofluorescence. Test different antibody concentrations and incubation times. |
| Suboptimal Fixation/Permeabilization | The choice of fixation (e.g., paraformaldehyde, methanol) and permeabilization (e.g., Triton X-100, SDS) agents can significantly impact epitope accessibility.[5] Experiment with different protocols to find the optimal conditions for your antibody and cell type. |
| Cell Line Characteristics | Some cell lines may have a compromised homologous recombination pathway, leading to impaired RAD51 foci formation. |
Issue: High background or non-specific staining.
| Possible Cause | Troubleshooting Step |
| Primary Antibody Concentration Too High | Titrate the primary antibody to the lowest concentration that still provides a specific signal. |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin, normal goat serum). |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Secondary Antibody Cross-reactivity | Use highly cross-adsorbed secondary antibodies. |
D-loop Formation Assay
Issue: Low or no D-loop product.
| Possible Cause | Troubleshooting Step |
| Inactive RAD51 Protein | Ensure that the purified RAD51 protein is active. Avoid repeated freeze-thaw cycles and store at -80°C.[6][7] |
| Suboptimal Protein Concentrations | Titrate the concentrations of RAD51 and any accessory proteins (e.g., Hop2-Mnd1, Rad54) to find the optimal ratio for your assay.[6][7] |
| Nicked or Relaxed Supercoiled DNA | D-loop formation is most efficient with negatively supercoiled dsDNA.[6][7] Check the integrity of your plasmid DNA on an agarose gel. |
| Contaminating Nuclease Activity | Purify the RAD51 protein further to remove any contaminating nucleases that could degrade the DNA substrates.[6][7] |
| Incorrect Reaction Conditions | Optimize buffer components, temperature, and incubation times. The pre-incubation of RAD51 with ssDNA is a critical step.[8] |
Cell Viability and Clonogenic Survival Assays
Issue: Inconsistent or highly variable results.
| Possible Cause | Troubleshooting Step |
| Inappropriate Cell Seeding Density | Optimize the initial number of cells plated to ensure they are in the logarithmic growth phase during the experiment.[9] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure proper humidification in the incubator. |
| Inhibitor Solubility Issues | Ensure the inhibitor is fully dissolved in the culture medium. Test the solubility at the highest concentration used. |
| Incorrect Incubation Time | The duration of inhibitor treatment should be optimized for each cell line and compound. |
| Assay-Specific Artifacts | Be aware of the limitations of your chosen viability assay (e.g., interference of compounds with MTT reduction).[9] Consider using multiple, mechanistically different assays to confirm results. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected RAD51 Inhibitors
| Inhibitor | Assay Type | Target | IC50 (µM) | Reference |
| B02 | D-loop Formation | Human RAD51 | 27.4 | [3][4][10][11] |
| B02 | HR Inhibition (DR-GFP assay in U-2 OS cells) | Cellular HR | 17.7 | [12][13] |
| B02-iso | HR Inhibition (IndDR-GFP assay in U-2 OS cells) | Cellular HR | 4.3 | [12][13] |
| para-I-B02-iso | HR Inhibition (IndDR-GFP assay in U-2 OS cells) | Cellular HR | 0.72 | [13] |
| A03 | D-loop Formation | Human RAD51 | 5.6-fold lower than for RecA | [3][4] |
| A10 | D-loop Formation | Human RAD51 | Similar to RecA | [3][4] |
| IBR2 | Cell Growth Inhibition (MBA-MD-468 cells) | Cellular Proliferation | 14.8 | [14] |
| Cpd-4 | Cell Growth Inhibition (Daudi cells) | Cellular Proliferation | 0.004 | [2] |
| Cpd-5 | Cell Growth Inhibition (Daudi cells) | Cellular Proliferation | 0.005 | [2] |
Table 2: Cellular Potency of B02 and its Analogs
| Inhibitor | Cell Line | Assay Type | Treatment Duration | IC50 (µM) | Reference |
| B02 | BT-549 | MTS Assay | 120 hrs | 35.4 | [10] |
| B02 | HCC1937 | MTS Assay | 120 hrs | 89.1 | [10] |
| B02-iso | MDA-MB-231 | Cell Viability | 4 days | 4.1 | [12] |
| para-I-B02-iso | MDA-MB-231 | Cell Viability | 4 days | 1.1 | [12] |
Experimental Protocols
RAD51 Foci Formation Assay (Immunofluorescence)
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the RAD51 inhibitor for the desired time, followed by induction of DNA damage (e.g., 10 Gy ionizing radiation).
-
Post-damage Incubation: Incubate cells for the optimal time to allow for RAD51 foci formation (e.g., 2-6 hours).
-
Fixation: Gently wash with PBS and fix the cells (e.g., 4% paraformaldehyde for 15 minutes at room temperature).
-
Permeabilization: Wash with PBS and permeabilize the cells (e.g., 0.5% Triton X-100 in PBS for 10 minutes at room temperature).
-
Blocking: Wash with PBS and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS for 5 minutes each in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of RAD51 foci per nucleus using image analysis software.
In Vitro D-loop Formation Assay
-
Substrate Preparation: Use a supercoiled plasmid DNA and a 32P-labeled single-stranded oligonucleotide homologous to a region in the plasmid.[6][7]
-
Presynaptic Filament Formation: Incubate purified human RAD51 protein with the radiolabeled ssDNA oligonucleotide in the reaction buffer containing ATP for 5-10 minutes at 37°C.[6][7][15]
-
Initiation of Strand Exchange: Add the supercoiled dsDNA to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding SDS and proteinase K to deproteinize the sample.[6][7]
-
Analysis: Separate the reaction products by agarose gel electrophoresis.
-
Detection: Dry the gel and expose it to a phosphor screen. Analyze the formation of the D-loop product, which migrates slower than the ssDNA and supercoiled dsDNA, using a phosphorimager.[6][7]
Clonogenic Survival Assay
-
Cell Seeding: Prepare a single-cell suspension and plate a known number of cells into multi-well plates or petri dishes. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Treatment: Allow cells to attach overnight, then treat with the RAD51 inhibitor and/or a DNA damaging agent for a defined period.
-
Incubation: Remove the treatment medium, wash with PBS, and add fresh medium. Incubate the cells for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.[16]
-
Fixation and Staining:
-
Washing and Drying: Gently wash away the excess stain with water and allow the plates to air dry.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Calculation: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the effect of the inhibitor on cell survival.[18]
Visualizations
References
- 1. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 3. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rad51 Accumulation at Sites of DNA Damage and in Postreplicative Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay for Human Rad51-Mediated DNA Displacement Loop Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. gap-27.com [gap-27.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Technical Support Center: Enhancing the Potency of RAD51 Inhibitors
Welcome to the technical support center for RAD51 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and strategies to enhance the potency of RAD51 inhibitors, with a focus on the hypothetical compound RAD51-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RAD51 inhibitors?
A1: RAD51 is a key protein in the homologous recombination (HR) pathway, which is crucial for repairing DNA double-strand breaks (DSBs).[1][2] RAD51 forms a filament on single-stranded DNA (ssDNA) at the site of the break, which then facilitates the search for a homologous DNA sequence to use as a template for repair.[1][2] RAD51 inhibitors function by disrupting this process. They can prevent RAD51 from binding to DNA, inhibit the formation or stability of the RAD51-ssDNA filament, or block the interaction of RAD51 with other essential proteins like BRCA2.[1][3] By inhibiting RAD51, these compounds prevent the repair of DSBs, leading to an accumulation of DNA damage and ultimately cell death, particularly in cancer cells that are often more reliant on the HR pathway.[3]
Q2: I am not observing the expected level of cytotoxicity with this compound. What are the possible reasons?
A2: Several factors could contribute to lower-than-expected potency of a RAD51 inhibitor like this compound:
-
Compound Stability and Solubility: The inhibitor may be unstable or poorly soluble in your cell culture medium, leading to a lower effective concentration.[4] It's crucial to ensure the compound is fully dissolved and stable under your experimental conditions.
-
Cell Line Specificity: The dependence of a particular cell line on the RAD51 pathway can vary. Cells with alternative DNA repair pathways may be less sensitive to RAD51 inhibition.
-
Off-Target Effects: At high concentrations, the inhibitor might have off-target effects that mask the specific inhibition of RAD51.[5]
-
Experimental Conditions: Factors such as incubation time, cell density, and serum concentration in the media can all influence the apparent activity of the inhibitor.
Q3: How can I enhance the potency of this compound in my experiments?
A3: Here are several strategies to potentially enhance the potency of your RAD51 inhibitor:
-
Combination Therapy: Combining RAD51 inhibitors with DNA damaging agents (e.g., cisplatin, ionizing radiation) or PARP inhibitors (e.g., olaparib) can create a synthetic lethal effect.[1][6][7] By inducing DNA damage while simultaneously blocking its repair, the cytotoxic effect can be significantly amplified.
-
Optimize Treatment Schedule: The timing of inhibitor addition relative to the induction of DNA damage is critical. Pre-treating cells with the RAD51 inhibitor before exposing them to a DNA damaging agent can be more effective.
-
Chemical Modification: If you have medicinal chemistry capabilities, structure-activity relationship (SAR) studies can identify modifications to the inhibitor's chemical structure that improve its binding affinity and potency. For example, altering the position of functional groups can significantly impact activity, as seen with the development of B02-isomer from B02.[1]
-
Formulation Improvement: For in vivo studies, optimizing the drug delivery system can improve its bioavailability and concentration at the tumor site.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental results | Inconsistent inhibitor concentration due to poor solubility. | Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure complete dissolution before diluting in media. Perform a solubility test. |
| Cell seeding density is not uniform. | Ensure a homogenous cell suspension before seeding plates. Use a hemocytometer or automated cell counter for accurate cell counts. | |
| Low potency in cell-based assays | The inhibitor is not cell-permeable. | Review the physicochemical properties of the inhibitor. If permeability is low, consider chemical modifications or using a delivery vehicle like nanoparticles. |
| The chosen cell line is not dependent on RAD51 for survival. | Use cell lines known to be proficient in homologous recombination or those with defects in other DNA repair pathways (e.g., BRCA-mutant cells). | |
| The inhibitor has degraded. | Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. Protect from light if the compound is light-sensitive. Test the stability of the inhibitor in your cell culture media over time.[4] | |
| Observed cytotoxicity at low concentrations, but no clear dose-response | Off-target toxicity. | Perform target engagement assays (e.g., cellular thermal shift assay) to confirm the inhibitor is binding to RAD51 in cells. Use lower concentrations in combination with a DNA damaging agent. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of different RAD51 inhibitors from published studies. This data can serve as a benchmark for your own experiments.
| Inhibitor | Target | Assay | IC50 (µM) | Cell Line |
| B02 | RAD51 | Homologous Recombination (IndDR-GFP) | 17.7 | U-2 OS |
| B02-isomer | RAD51 | Homologous Recombination (IndDR-GFP) | 4.3 | U-2 OS |
| para-I-B02-iso | RAD51 | Homologous Recombination (IndDR-GFP) | 0.72 | U-2 OS |
| para-Br-B02-iso | RAD51 | Homologous Recombination (IndDR-GFP) | 0.80 | U-2 OS |
| B02 | RAD51 | D-loop Assay (in vitro) | 27.4 | N/A |
Data sourced from a study on new RAD51 inhibitors.[1][7][8]
Experimental Protocols
Protocol 1: RAD51 Foci Formation Assay by Immunofluorescence
This assay is used to visualize the recruitment of RAD51 to sites of DNA damage. A potent inhibitor will reduce the number of RAD51 foci.[1]
Materials:
-
Cells cultured on glass coverslips
-
DNA damaging agent (e.g., cisplatin, mitomycin C, or ionizing radiation)
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours).
-
Induce DNA damage by treating with a DNA damaging agent for the desired time (e.g., cisplatin for 24 hours). Include a no-damage control.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Wash cells three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
Image the slides using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. A significant reduction in the number of foci in inhibitor-treated cells compared to the control indicates effective RAD51 inhibition.
Protocol 2: Cell Viability Assay (MTS or MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. It is used to determine the cytotoxic effects of the inhibitor, alone or in combination with other agents.
Materials:
-
Cells in a 96-well plate
-
This compound
-
DNA damaging agent (optional, for combination studies)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound. For combination studies, also treat with a fixed concentration of a DNA damaging agent. Include appropriate controls (untreated, solvent-only, DNA damaging agent only).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is visible.
-
If using MTT, add solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: RAD51 signaling pathway in response to DNA double-strand breaks and the inhibitory action of this compound.
Caption: A generalized experimental workflow for assessing the potency of this compound.
Caption: A logical troubleshooting workflow for addressing low potency of a RAD51 inhibitor.
References
- 1. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAD51 - Wikipedia [en.wikipedia.org]
- 3. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Inconsistencies in RAD51 Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in experiments involving RAD51 inhibitors, with a focus on a representative compound, RAD51-IN-9.
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 value of this compound in my cell-based assay significantly higher than the published biochemical potency?
A1: This is a common observation with small molecule inhibitors. Several factors can contribute to this discrepancy:
-
Cell Permeability: this compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration.[1]
-
Efflux Pumps: Cancer cells often overexpress efflux pumps (e.g., P-glycoprotein) that can actively remove the inhibitor from the cell, reducing its effective concentration at the target site.[1]
-
Protein Binding: The inhibitor can bind to other cellular proteins and lipids, sequestering it away from its intended target, RAD51.[1]
-
Inhibitor Stability: this compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[1]
-
High Intracellular ATP Concentrations: For ATP-competitive inhibitors, the high concentration of ATP within cells can outcompete the inhibitor for binding to the target protein.[1]
Q2: I am observing a high degree of cell death that doesn't seem to correlate with the expected level of RAD51 inhibition. Could this be an off-target effect?
A2: Yes, unexpected cellular toxicity is a potential indicator of off-target effects.[2] Off-target effects occur when an inhibitor interacts with proteins other than its intended target.[2] To investigate this, consider the following:
-
Orthogonal Inhibition: Use a structurally different RAD51 inhibitor. If the phenotype is not replicated, it suggests the initial observations may be due to off-target effects of this compound.[2]
-
Genetic Knockdown: Compare the phenotype of this compound treatment with that of RAD51 knockdown using siRNA or shRNA. A discrepancy between the inhibitor- and genetic-based approaches may point to off-target effects.[2]
Q3: The inhibitory effect of this compound seems to diminish in my long-term (e.g., 72-hour) cell culture experiment. What could be the cause?
A3: The diminishing effect of an inhibitor in long-term experiments is often due to its instability or metabolism.[1] To address this, you can:
-
Replenish the Inhibitor: Perform partial or full media changes with fresh this compound at regular intervals.[1]
-
Assess Stability: Test the stability of the inhibitor in your specific cell culture medium over time.[1]
Q4: My vehicle control (DMSO) is showing a biological effect. How can I mitigate this?
A4: The solvent used to dissolve the inhibitor, typically DMSO, can have biological effects at higher concentrations.[1] It is crucial to:
-
Minimize Final Concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1]
-
Consistent Vehicle Control: Ensure that all experimental wells, including the "untreated" control, contain the same final concentration of the vehicle.[1]
Troubleshooting Guides
Guide 1: Inconsistent RAD51 Foci Inhibition
Problem: You observe inconsistent or no reduction in RAD51 foci formation after treatment with this compound and a DNA-damaging agent.
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Incorrect Timing of Treatment | Optimize the pre-incubation time with this compound before adding the DNA-damaging agent, and the recovery time after inducing damage. A typical pre-incubation is 1-4 hours, followed by co-treatment with the damaging agent for a defined period, and then a recovery period of 4-8 hours. |
| Insufficient DNA Damage | Ensure that the DNA-damaging agent (e.g., cisplatin, ionizing radiation) is used at a concentration and duration sufficient to induce a robust RAD51 foci response in your positive control. Confirm DNA damage by staining for a marker like γH2AX. |
| Cell Cycle Phase | Homologous recombination and RAD51 foci formation primarily occur in the S and G2 phases of the cell cycle. Ensure your cell population has a significant proportion of cells in these phases. Consider cell cycle synchronization if variability is high. |
| Antibody or Staining Issues | Validate your RAD51 primary antibody and ensure optimal staining conditions. Use a positive control (DNA damage without inhibitor) and a negative control (no primary antibody) in every experiment. |
Guide 2: High Variability in Cell Viability Assays
Problem: You are observing high variability between replicates in your cell viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow cells to adhere and stabilize overnight before adding the inhibitor. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS. |
| Inhibitor Precipitation | Visually inspect the inhibitor stock solution and the final concentration in the media for any signs of precipitation. If precipitation occurs, consider using a lower concentration or a different solvent system. |
| Assay-Specific Artifacts | Be aware of potential interferences with your chosen viability assay. For example, some compounds can interfere with the absorbance or fluorescence readings in colorimetric or fluorometric assays. |
Data Presentation
Table 1: Representative Data for this compound Effects on Cell Viability
| Cell Line | This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| MDA-MB-231 | 0 (Vehicle) | 100 | 5.2 |
| 1 | 85 | 4.8 | |
| 5 | 62 | 6.1 | |
| 10 | 41 | 5.5 | |
| 25 | 25 | 4.9 | |
| U2OS | 0 (Vehicle) | 100 | 6.0 |
| 1 | 92 | 5.7 | |
| 5 | 75 | 6.3 | |
| 10 | 55 | 5.9 | |
| 25 | 38 | 5.1 |
Table 2: Representative Data for this compound Effects on RAD51 Foci Formation
| Treatment Condition | % of Cells with >5 RAD51 Foci | Standard Deviation |
| Vehicle Control (No Damage) | 5 | 1.2 |
| Cisplatin (10 µM) | 65 | 7.3 |
| This compound (10 µM) + Cisplatin (10 µM) | 15 | 3.1 |
| This compound (25 µM) + Cisplatin (10 µM) | 8 | 2.5 |
Experimental Protocols
Protocol 1: RAD51 Foci Formation Assay
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.
-
Inhibitor Treatment: Pre-treat cells with this compound at various concentrations for 2-4 hours.
-
Induce DNA Damage: Add a DNA-damaging agent (e.g., 10 µM cisplatin or 10 Gy ionizing radiation) and incubate for the desired time (e.g., 1 hour for cisplatin, followed by a 4-8 hour recovery).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with anti-RAD51 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount coverslips onto glass slides using a mounting medium containing DAPI.
-
Image using a fluorescence microscope.
-
-
Quantification: Count the number of RAD51 foci per nucleus. A cell is typically considered positive if it has more than 5 foci.[3]
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[4]
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).[4]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot for RAD51 and γH2AX
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RAD51, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: RAD51-mediated homologous recombination pathway and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Small Molecule RAD51 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The RAD51 protein is a critical component of the homologous recombination (HR) pathway, essential for the repair of DNA double-strand breaks (DSBs). In many cancers, RAD51 is overexpressed, contributing to therapeutic resistance. This has made RAD51 an attractive target for the development of novel anticancer therapies. A growing number of small molecule inhibitors have been developed to target RAD51, aiming to sensitize cancer cells to DNA-damaging agents. This guide provides an objective comparison of the efficacy of several key RAD51 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies. While this guide focuses on well-characterized inhibitors, the framework provided can be used to evaluate emerging compounds such as RAD51-IN-9 as data becomes available.
Quantitative Comparison of RAD51 Inhibitor Efficacy
The following tables summarize the in vitro efficacy of several prominent RAD51 inhibitors. The data is compiled from various studies to provide a comparative overview of their potency in biochemical and cellular assays.
Table 1: Biochemical Activity of RAD51 Inhibitors
| Inhibitor | Target/Assay | IC50 (µM) | Binding Affinity (KD, µM) | Mechanism of Action |
| B02 | RAD51 DNA Strand Exchange | 27.4[1] | 14.6[2] | Inhibits RAD51's DNA strand exchange activity.[3] |
| B02-isomer (B02-iso) | Homologous Recombination (in cell) | 4.3[2] | 14.6[2] | Isomer of B02 with improved cellular potency.[2] |
| para-I-B02-iso | Homologous Recombination (in cell) | 0.72[4] | 1.4[2] | A halogenated derivative of B02-iso with enhanced potency.[2][4] |
| RI-1 | RAD51-ssDNA Binding | 5-30[5] | - | Covalently binds to Cys319 on the RAD51 surface, disrupting filament formation.[5] |
| IBR2 | RAD51 Multimerization | - | - | Disrupts RAD51 multimerization and promotes its degradation.[6][7] |
| Compound 9 | RAD51 D-loop Formation | 21.3[8] | - | Inhibits D-loop formation with minimal effect on RAD51-ssDNA filament formation.[8] |
Table 2: Cellular Activity of RAD51 Inhibitors
| Inhibitor | Cell Line | Cancer Type | Cellular Effect |
| B02 | MDA-MB-231 | Triple-Negative Breast Cancer | Sensitizes cells to cisplatin.[3] |
| B02 | Multiple Myeloma cell lines | Multiple Myeloma | In combination with doxorubicin, induces synthetic lethality.[9] |
| B02-iso | MDA-MB-231 | Triple-Negative Breast Cancer | Sensitizes cells to the PARP inhibitor olaparib.[2] |
| RI-1 | Human cancer cells | - | Specifically reduces gene conversion and sensitizes cells to mitomycin C.[5] |
| Cpd-4 & Cpd-5 | Daudi | Burkitt's Lymphoma | Potent growth inhibition (IC50 = 4 nM and 5 nM, respectively).[10] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how their efficacy is evaluated, the following diagrams illustrate the RAD51-mediated DNA repair pathway and a general workflow for screening RAD51 inhibitors.
Caption: RAD51's role in the Homologous Recombination pathway and points of inhibitor intervention.
Caption: A typical experimental workflow for the evaluation of RAD51 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of RAD51 inhibitors.
DNA Strand Exchange Assay (FRET-based)
This assay is often used for high-throughput screening to identify inhibitors of RAD51's primary biochemical function.
-
Principle: Measures the transfer of a fluorescently-labeled single-stranded DNA (ssDNA) to its complementary strand within a double-stranded DNA (dsDNA) molecule, a process catalyzed by RAD51. The proximity of a fluorophore and a quencher on the DNA strands results in fluorescence resonance energy transfer (FRET), and the strand exchange reaction leads to a change in FRET signal.
-
Protocol Outline:
-
Recombinant human RAD51 protein is incubated with a fluorescently-labeled ssDNA to allow for the formation of the RAD51-ssDNA filament.
-
The candidate inhibitor compound is added to the mixture.
-
The strand exchange reaction is initiated by the addition of a homologous dsDNA containing a quencher molecule.
-
The change in fluorescence is monitored over time using a plate reader. A decrease in the rate or extent of fluorescence change in the presence of the compound indicates inhibition.
-
D-loop Formation Assay
This assay provides a more direct, non-fluorescent measure of a critical step in homologous recombination.
-
Principle: Detects the formation of a displacement loop (D-loop), a key intermediate in homologous recombination, where the RAD51-ssDNA filament invades a homologous supercoiled dsDNA molecule.
-
Protocol Outline:
-
RAD51 is incubated with a radiolabeled ssDNA oligonucleotide to form the nucleoprotein filament.[1]
-
The inhibitor is added at various concentrations.
-
Supercoiled plasmid dsDNA, homologous to the ssDNA, is added to initiate D-loop formation.[1]
-
The reaction is stopped, and the products are deproteinized.
-
The DNA products are separated by agarose gel electrophoresis and visualized by autoradiography. The amount of D-loop formed is quantified.[1]
-
RAD51 Foci Formation Assay
This cell-based assay is used to determine if an inhibitor can disrupt the assembly of RAD51 at sites of DNA damage within the cell nucleus.
-
Principle: In response to DNA damage, RAD51 accumulates at the sites of repair, forming discrete nuclear foci that can be visualized by immunofluorescence microscopy.
-
Protocol Outline:
-
Cells (e.g., U-2 OS or MDA-MB-231) are cultured on coverslips.
-
The cells are treated with a DNA-damaging agent (e.g., cisplatin, mitomycin C) to induce DSBs, in the presence or absence of the RAD51 inhibitor.[2]
-
After a set incubation period, the cells are fixed and permeabilized.
-
The cells are incubated with a primary antibody against RAD51, followed by a fluorescently-labeled secondary antibody.
-
The cell nuclei are counterstained with DAPI.
-
The coverslips are mounted and imaged using a fluorescence microscope. The number of RAD51 foci per nucleus is quantified. A reduction in the number of foci in inhibitor-treated cells indicates target engagement.[2]
-
Cell Viability and Sensitization Assays
These assays determine the cytotoxic effect of the inhibitor alone and its ability to enhance the efficacy of other anticancer agents.
-
Principle: Measures the proportion of viable cells after treatment with the inhibitor, a DNA-damaging agent, or a combination of both.
-
Protocol Outline:
-
Cancer cells are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the RAD51 inhibitor, a chemotherapeutic agent (e.g., cisplatin, olaparib), or a combination of both.
-
After a defined period (e.g., 72 hours), cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).
-
The IC50 values are calculated, and synergy between the inhibitor and the chemotherapeutic agent is determined using methods such as the Bliss independence model.[11]
-
In Vivo Xenograft Studies
These studies evaluate the therapeutic efficacy of RAD51 inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are treated with the inhibitor, a standard chemotherapy drug, or a combination, and tumor growth is monitored.
-
Protocol Outline:
-
Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously into nude mice.[12]
-
Once tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, inhibitor alone, cisplatin alone, combination).[12]
-
The treatments are administered according to a predefined schedule.
-
Tumor volume and mouse body weight are measured regularly.
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., immunohistochemistry for RAD51 foci).[3]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small molecule RAD51 inactivator overcomes imatinib‐resistance in chronic myeloid leukaemia | EMBO Molecular Medicine [link.springer.com]
- 7. Exploring Rad51 inhibition mechanisms of B02 and IBR2 and identifying prospective drug candidates for Rad51: A computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments Using Small Molecules to Target RAD51: How to Best Modulate RAD51 for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Small-Molecule Inhibitor of RAD51 Reduces Homologous Recombination and Sensitizes Multiple Myeloma Cells to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 12. benchchem.com [benchchem.com]
Validating the Next Generation of RAD51 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The RAD51 recombinase is a cornerstone of the homologous recombination (HR) pathway, a critical mechanism for the repair of DNA double-strand breaks. In many cancers, RAD51 is overexpressed, contributing to therapeutic resistance.[1][2] This has made RAD51 a compelling target for anticancer drug development. This guide provides a comparative analysis of a novel class of RAD51 inhibitors against the first-generation inhibitor, B02, with supporting experimental data and detailed methodologies to validate their mechanism of action.
Mechanism of Action: Inhibiting the HR Repair Pathway
RAD51's primary function is to form a nucleoprotein filament on single-stranded DNA (ssDNA) that is essential for the search for homology and strand invasion during HR.[3] Inhibition of RAD51 disrupts this process, leading to an accumulation of DNA damage and ultimately, cell death, particularly in cancer cells reliant on this pathway. The novel class of RAD51 inhibitors discussed here demonstrates a mechanism that prevents the formation of RAD51 foci, nuclear sites of active DNA repair, by altering the nucleocytoplasmic distribution and accelerating the degradation of the RAD51 protein.[1][2] This differs from the first-generation inhibitor B02, which is known to inhibit the DNA strand exchange activity of RAD51.[4]
Caption: Signaling pathway of RAD51 in DNA repair and points of inhibition.
Comparative Performance Data
The efficacy of a novel RAD51 inhibitor (represented by Cpd-5 from a recent study) is compared with the established inhibitor B02 across various cancer cell lines. The data highlights the significantly improved potency of the next-generation inhibitor.
Table 1: In Vitro Cytotoxicity (IC50, µM) of RAD51 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Novel Inhibitor (Cpd-5) IC50 (µM) | B02 IC50 (µM) |
| Daudi | Lymphoma | 0.005 | > 10 |
| Raji | Lymphoma | 0.008 | > 10 |
| NCI-H526 | Small Cell Lung Cancer | 0.012 | > 10 |
| MDA-MB-468 | Breast Cancer | 0.025 | > 10 |
| NCI-H446 | Small Cell Lung Cancer | 0.033 | > 10 |
| HCC1937 | Breast Cancer | 0.104 | > 10 |
| MDA-MB-231 | Breast Cancer | 1.25 | > 10 |
Data for the novel inhibitor is sourced from Yuan et al., 2022.[1][2] B02 data is representatively high as per the same source, indicating much lower potency.
Table 2: Biochemical and Cellular Activity of RAD51 Inhibitors
| Assay | Parameter | Novel Inhibitor (Cpd-5) | B02 |
| Biochemical | |||
| RAD51 Binding (SPR) | KD (µM) | Not Reported | 14.6[3] |
| DNA Strand Exchange | IC50 (µM) | Not Reported | 27.4 (D-loop assay)[4] |
| Cellular | |||
| HR Efficiency (DR-GFP) | IC50 (µM) | Not Reported | 17.7[5] |
| RAD51 Foci Formation | Inhibition | Potent Inhibition[1][2] | Inhibition at higher concentrations[3] |
| γH2AX Induction | Effect | Dose-dependent increase[1][2] | Less potent induction |
Experimental Protocols
Detailed methodologies for key validation assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the RAD51 inhibitor and a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
RAD51 Foci Formation Assay (Immunofluorescence)
This assay visually assesses the ability of an inhibitor to disrupt the formation of RAD51 foci at sites of DNA damage.
Caption: Workflow for RAD51 foci formation immunofluorescence assay.
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Induce DNA damage with an agent like cisplatin or ionizing radiation, and co-treat with the RAD51 inhibitor for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking and Staining: Block with 5% BSA in PBS and then incubate with a primary antibody against RAD51. Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Mount the coverslips on slides with a DAPI-containing mounting medium. Capture images using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.
DNA Damage Quantification (γH2AX Staining)
This assay measures the levels of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks, to assess the downstream consequences of RAD51 inhibition.
-
Cell Treatment: Treat cells with the RAD51 inhibitor for the desired duration.
-
Cell Lysis and Western Blot: Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against γH2AX and a loading control (e.g., β-actin or Histone H3). Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the relative levels of γH2AX.
Homologous Recombination Efficiency Assay (DR-GFP Assay)
This reporter-based assay directly measures the efficiency of HR in living cells.
Caption: Logical flow of the DR-GFP homologous recombination assay.
-
Cell Line: Utilize a cell line, such as U2OS, that has a stably integrated DR-GFP reporter construct. This construct consists of two inactive GFP genes.
-
DSB Induction: Transfect the cells with a plasmid expressing the I-SceI endonuclease, which creates a specific double-strand break in one of the GFP genes.
-
Inhibitor Treatment: Treat the cells with the RAD51 inhibitor following transfection.
-
Flow Cytometry: After 48-72 hours, harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer. A functional HR pathway will repair the break using the second GFP gene as a template, resulting in a functional GFP protein.
-
Data Interpretation: A reduction in the percentage of GFP-positive cells in inhibitor-treated samples compared to controls indicates inhibition of HR.
Conclusion
The validation of RAD51-IN-9's mechanism of action, or that of any novel RAD51 inhibitor, requires a multi-faceted approach employing both biochemical and cellular assays. The experimental data presented for a new class of RAD51 inhibitors demonstrates a significant improvement in potency over the first-generation compound B02, highlighting the potential for developing more effective cancer therapies targeting the homologous recombination pathway. The provided protocols offer a robust framework for researchers to independently validate and compare the efficacy of novel RAD51 inhibitors.
References
- 1. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 3. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of RAD51 Inhibitors: B02 and its Potent Analog B02-iso
Note to the user: While the requested comparison was between "RAD51-IN-9" and the B02 inhibitor, a comprehensive search of publicly available scientific literature and chemical databases did not yield any specific data for a compound designated "this compound". Therefore, to fulfill the request for a comparative guide, this analysis provides a detailed comparison between the well-documented first-generation RAD51 inhibitor, B02 , and its subsequently developed, more potent analog, B02-iso . This guide is intended for researchers, scientists, and drug development professionals working on DNA damage response pathways and cancer therapeutics.
Introduction
RAD51, a key recombinase in the homologous recombination (HR) pathway, is essential for the error-free repair of DNA double-strand breaks (DSBs).[1][2] Its central role in maintaining genomic stability and the frequent overexpression of RAD51 in various cancers—which is often linked to therapeutic resistance—make it a compelling target for anticancer drug development.[1][2] Small molecule inhibitors of RAD51 can disrupt HR, leading to the accumulation of lethal DNA damage in cancer cells and potentially sensitizing them to DNA-damaging agents like chemotherapy, radiation, or PARP inhibitors.[1][3]
This guide provides a comparative analysis of two such inhibitors: B02, one of the first specific inhibitors of human RAD51, and B02-iso, a structural isomer developed to improve upon the potency of the parent compound.[3]
Mechanism of Action
Both B02 and B02-iso function by directly targeting RAD51. The primary mechanism of B02 is the inhibition of the DNA strand exchange activity of RAD51, which it achieves by disrupting the binding of RAD51 to DNA.[4] This prevents the formation of the RAD51 nucleoprotein filament on single-stranded DNA (ssDNA), a critical step for initiating homologous recombination.[1][2] In a cellular context, this leads to the disruption of RAD51 foci formation following DNA damage.[1][2][4] B02-iso is believed to share this mechanism but exhibits enhanced activity.
References
- 1. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Novel RAD51 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of small molecule inhibitors targeting RAD51, a key protein in the homologous recombination (HR) DNA repair pathway, represents a promising frontier in oncology. Overexpression of RAD51 is a common feature in many cancers, contributing to resistance to DNA-damaging therapies. This guide provides a comparative framework for assessing the therapeutic index of a novel RAD51 inhibitor, such as the hypothetical "RAD51-IN-9," by benchmarking it against established and clinical-stage inhibitors.
Comparative Efficacy and Toxicity of RAD51 Inhibitors
The therapeutic index, a ratio that compares the toxic dose of a compound to its therapeutically effective dose, is a critical parameter in drug development. A higher therapeutic index indicates a wider margin of safety. Below is a summary of publicly available data for prominent RAD51 inhibitors.
| Inhibitor | Mechanism of Action | In Vitro Potency (IC50) | In Vivo Efficacy | Toxicity/Safety Profile |
| This compound (Hypothetical) | To be determined | To be determined | To be determined | To be determined |
| CYT-0851 | Inhibits RAD51-mediated homologous recombination.[1] Recent data suggests it may also act as a monocarboxylate transporter (MCT) 1 inhibitor with indirect effects on RAD51. | Not explicitly reported in searches, but preclinical data shows potent activity against B-cell lymphomas and solid tumors.[2] | Showed tumor growth inhibition (63-104%) in patient-derived pancreatic cancer xenograft models.[3] In a Phase 1/2 trial, demonstrated clinical activity in advanced solid and hematologic cancers.[4][5] | In a Phase 1 trial, the recommended Phase 2 dose (RP2D) was established at 400 mg daily.[4][5] Common adverse events were primarily Grade 1/2 and included fatigue, hyperuricemia, and nausea.[4][5] |
| B02 | Directly binds to RAD51, preventing its binding to single-stranded DNA and disrupting nucleoprotein filament formation. | IC50 of 27.4 µM for inhibiting human RAD51 D-loop formation.[6][7] In cellular assays, it inhibits homologous recombination with an IC50 of 17.7 µM in U-2 OS cells.[8] | In a breast cancer xenograft model, B02 (50 mg/kg) significantly enhanced the antitumor effects of cisplatin.[6][7] | Well-tolerated in mice at doses up to 50 mg/kg with no obvious body weight loss.[6] |
| RI-1 | Covalently binds to cysteine 319 on the surface of RAD51, destabilizing the RAD51 filament.[9][10] | IC50 ranges from 5 to 30 µM for inhibiting RAD51's ssDNA binding activity.[9][10][11] | Potentiates the cytotoxic effects of DNA cross-linking agents like mitomycin C in human cancer cell lines.[9] In a subcutaneous mouse model of esophageal adenocarcinoma, RI-1 inhibited tumor growth without apparent toxicity.[12] | Single-agent toxicity observed in cancer cell lines with LD50 values in the 20–40 µM range.[9][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of RAD51 inhibitors.
In Vitro RAD51 Inhibition Assay (Fluorescence Polarization)
This assay quantifies the ability of a compound to disrupt the binding of RAD51 to single-stranded DNA (ssDNA).
-
Principle: A fluorescently labeled ssDNA oligonucleotide is incubated with purified human RAD51 protein. The binding of the larger RAD51 protein to the ssDNA results in a slower tumbling rate and a higher fluorescence polarization (FP) signal. An effective inhibitor will disrupt this binding, leading to a decrease in the FP signal.
-
Protocol:
-
Reactions are typically performed in a 384-well plate format.
-
Purified human RAD51 protein is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a short period at room temperature.
-
A fluorescently labeled ssDNA oligonucleotide (e.g., a 45-mer poly-dT tagged with Alexa 488) is added to the mixture.
-
The reaction is incubated at 37°C for 30 minutes in a buffer containing HEPES, MgCl₂, BSA, glycerol, NaCl, DMSO, and ATP.
-
FP is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 470 nm excitation and 530 nm emission for Alexa 488).
-
The IC50 value is calculated as the inhibitor concentration that causes a 50% reduction in the FP signal compared to the no-inhibitor control.[9][11]
-
Cell-Based Homologous Recombination Assay (DR-GFP)
This assay measures the efficiency of homologous recombination in living cells.
-
Principle: A cell line (e.g., U-2 OS) is engineered to contain a reporter cassette (DR-GFP) that consists of two inactive GFP genes. One gene is inactivated by the insertion of a recognition site for the I-SceI endonuclease, while the other is a truncated GFP fragment. When a double-strand break is induced by I-SceI expression, it can be repaired by homologous recombination using the truncated GFP fragment as a template, resulting in a functional GFP gene and a fluorescent cell.
-
Protocol:
-
U-2 OS DR-GFP cells are plated in multi-well plates.
-
The cells are treated with varying concentrations of the RAD51 inhibitor.
-
Double-strand breaks are induced by transfection with a plasmid expressing the I-SceI endonuclease.
-
After a suitable incubation period (e.g., 48-72 hours), the percentage of GFP-positive cells is quantified by flow cytometry.
-
The IC50 for HR inhibition is determined as the inhibitor concentration that reduces the percentage of GFP-positive cells by 50%.
-
Cell Viability and Cytotoxicity Assays
These assays determine the effect of the inhibitor on cancer cell proliferation and survival.
-
Principle: Various methods can be used to assess cell viability, including measuring metabolic activity (e.g., MTS/MTT assay) or determining the number of viable cells (e.g., colony formation assay).
-
Protocol (MTS Assay):
-
Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the RAD51 inhibitor for a specified period (e.g., 72-120 hours).
-
An MTS reagent is added to each well, and the plate is incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
The absorbance is measured using a plate reader.
-
The IC50 for cell viability is calculated as the inhibitor concentration that reduces cell viability by 50% compared to untreated controls.
-
-
Protocol (Colony Formation Assay):
-
A low density of cells is plated and treated with the inhibitor.
-
The cells are allowed to grow for 1-2 weeks until visible colonies are formed.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
The surviving fraction is calculated relative to the untreated control.
-
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the RAD51 inhibitor, and tumor growth is monitored over time.
-
Protocol:
-
Human cancer cells (e.g., MDA-MB-231 breast cancer cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
When tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, inhibitor alone, standard-of-care chemotherapy, combination of inhibitor and chemotherapy).
-
The inhibitor is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry for RAD51 foci).
-
The therapeutic efficacy is evaluated by comparing tumor growth inhibition between the treatment and control groups.[13]
-
Visualizing the Biological Context and Experimental Design
RAD51 Signaling Pathway and Inhibitor Action
The following diagram illustrates the central role of RAD51 in the homologous recombination pathway for repairing DNA double-strand breaks and the points of intervention for inhibitors like B02 and RI-1.
Caption: RAD51-mediated homologous recombination pathway and points of inhibitor action.
Workflow for Assessing the Therapeutic Index
The following diagram outlines a general experimental workflow for determining the therapeutic index of a novel RAD51 inhibitor.
Caption: General workflow for assessing the therapeutic index of a novel RAD51 inhibitor.
References
- 1. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyteir Therapeutics Announces New Data Demonstrating Lead Compound CYT-0851 is Active Against Lymphomas and Solid Tumors, Synergistic with PARP Inhibitors [prnewswire.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. RAD51 Is Implicated in DNA Damage, Chemoresistance and Immune Dysregulation in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts | PLOS One [journals.plos.org]
A Comparative Analysis of First and Next-Generation RAD51 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging inhibitors targeting RAD51, a key protein in the homologous recombination (HR) pathway crucial for DNA double-strand break repair.[1][2] Overexpression of RAD51 is a common feature in many cancers, contributing to therapeutic resistance.[3] Consequently, inhibiting RAD51 is a promising strategy to enhance the efficacy of DNA-damaging cancer therapies.[4][5] This document outlines the mechanisms, performance, and experimental validation of key RAD51 inhibitors, with a focus on quantitative data and detailed methodologies.
A note on RAD51-IN-9: Extensive searches of scientific literature and chemical databases did not yield specific information on a compound designated "this compound." This may be an internal compound name not yet publicly disclosed, a very recent discovery, or a potential typographical error. This guide will therefore focus on well-characterized first-generation inhibitors and prominent next-generation compounds that are publicly documented.
Performance Comparison of RAD51 Inhibitors
The following tables summarize the in vitro efficacy of several key RAD51 inhibitors. It is important to note that IC50 values can vary significantly based on the cell line and specific assay conditions used in each study.
Table 1: First-Generation RAD51 Inhibitors
| Inhibitor | Target/Mechanism of Action | IC50 (Assay) | IC50 (Cell-based) | Key Findings & References |
| B02 | Directly inhibits RAD51's DNA strand exchange activity.[5] | 27.4 µM (FRET-based DNA strand exchange)[6] | 89.1 µM (HCC1937 cells) | Specific for human RAD51 over E. coli RecA.[6] Potentiates the effects of cisplatin.[7] |
| RI-1 | Covalently binds to Cys319 on the RAD51 surface, disrupting filament formation.[6] | 5-30 µM (Biochemical assays) | 20-40 µM (LD50 in various cancer cell lines) | Specifically reduces gene conversion while stimulating single-strand annealing.[6] |
| IBR2 | Disrupts RAD51 multimerization and promotes its proteasome-mediated degradation.[3][8] | Not specified in biochemical assays | ~12-20 µM (Various cancer cell lines) | Overcomes imatinib resistance in chronic myeloid leukemia models.[8] |
| DIDS | Directly binds to RAD51, inhibiting its DNA binding and strand exchange activities.[3] | ~1-10 µM (Strand exchange assay) | Not specified | Also known as an anion exchange inhibitor.[3] |
Table 2: Next-Generation RAD51 Inhibitors
| Inhibitor | Target/Mechanism of Action | IC50 (Cell-based) | Development Stage & Key Findings | References |
| SCR-6992 | Prevents RAD51 foci formation.[9][10] | 12 nM (Daudi lymphoma cells) | Preclinical. Shows potent anti-proliferative activity and in vivo tumor regression. Well-tolerated in animal models.[9][10] | |
| CYT-0851 | Initially identified as a RAD51 inhibitor, now understood to be an MCT1 inhibitor with indirect effects on RAD51.[11] | Not directly applicable (as MCT1 inhibitor) | Phase 1/2 clinical trials (NCT03997968).[11][12][13][14] Showed promising clinical activity in both solid and hematologic cancers with a manageable safety profile.[12][14] |
Signaling and Experimental Frameworks
Visualizing the complex biological and experimental processes is crucial for understanding the action and evaluation of RAD51 inhibitors. The following diagrams, created using the DOT language, illustrate the RAD51 signaling pathway and a general workflow for inhibitor validation.
RAD51 in Homologous Recombination
Experimental Workflow for Inhibitor Validation
Key Experimental Protocols
Detailed and reproducible methodologies are paramount for the comparative assessment of RAD51 inhibitors. Below are summaries of the core assays cited in this guide.
RAD51 Foci Formation Assay (Immunofluorescence)
This cell-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a hallmark of active HR.[6] Inhibition of foci formation indicates that a compound successfully interferes with the DNA repair process in a cellular context.
Objective: To quantify the formation of nuclear RAD51 foci in response to DNA damage and assess the inhibitory effect of a test compound.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., U2OS, HeLa) on coverslips. Treat with the RAD51 inhibitor for a predetermined time, followed by induction of DNA damage (e.g., using ionizing radiation or a chemical agent like cisplatin).[15]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100 to allow antibody access.
-
Immunostaining: Block non-specific antibody binding using bovine serum albumin (BSA). Incubate with a primary antibody specific to RAD51.[16]
-
Secondary Antibody and Counterstaining: After washing, incubate with a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Quantification: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A significant reduction in foci in inhibitor-treated cells compared to controls indicates HR inhibition.[17]
In Vitro DNA Strand Exchange Assay
This biochemical assay directly measures the core catalytic activity of RAD51: the exchange of strands between a single-stranded DNA (ssDNA) and a homologous double-stranded DNA (dsDNA).[18][19] It is often used in high-throughput screening to identify direct RAD51 inhibitors.[20]
Objective: To measure the ability of purified RAD51 protein to catalyze DNA strand exchange in the presence of an inhibitor.
Methodology:
-
Substrate Preparation: Utilize an ssDNA oligonucleotide and a homologous dsDNA plasmid or linear fragment. One strand is typically labeled for detection (e.g., with a fluorophore for FRET-based assays or radioactively).[18][19][21]
-
Reaction Setup: In a reaction buffer containing ATP and necessary co-factors, incubate purified human RAD51 protein with the ssDNA to allow for the formation of the presynaptic filament.[21]
-
Initiation and Inhibition: Add the test inhibitor at various concentrations to the RAD51-ssDNA filament. Initiate the strand exchange reaction by adding the homologous dsDNA.
-
Product Detection: Stop the reaction at various time points. Separate the reaction products (exchanged strands) from the substrates using agarose gel electrophoresis.
-
Analysis: Quantify the amount of product formed. The concentration of the inhibitor that reduces RAD51 activity by 50% is determined as the IC50.[21]
D-loop Formation Assay
This assay is a specific measure of the initial step of strand invasion, where the RAD51-ssDNA filament invades a supercoiled dsDNA plasmid to form a displacement loop (D-loop).[22][23]
Objective: To assess the inhibitor's effect on the ability of the RAD51 nucleoprotein filament to invade a homologous duplex DNA molecule.
Methodology:
-
Substrate Preparation: Use a radiolabeled or fluorescently labeled ssDNA oligonucleotide and a homologous supercoiled dsDNA plasmid.[22][23]
-
Presynaptic Filament Formation: Incubate purified RAD51 with the labeled ssDNA oligonucleotide in a reaction buffer containing ATP to form the presynaptic filament.[22][24]
-
Inhibitor Addition: Add the test compound to the pre-formed filaments.
-
D-loop Reaction: Initiate the reaction by adding the supercoiled dsDNA plasmid. Incubate to allow for D-loop formation.
-
Deproteinization and Analysis: Stop the reaction and remove the protein (e.g., with Proteinase K). Analyze the products by agarose gel electrophoresis.[22][23] The D-loop structure, being a complex of ssDNA and dsDNA, will migrate slower than the individual substrates.
-
Quantification: Quantify the signal of the D-loop band to determine the extent of inhibition.[25]
References
- 1. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
- 4. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 5. A Small-Molecule Inhibitor of RAD51 Reduces Homologous Recombination and Sensitizes Multiple Myeloma Cells to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel small molecule RAD51 inactivator overcomes imatinib‐resistance in chronic myeloid leukaemia | EMBO Molecular Medicine [link.springer.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYT-0851 shows promising anti-tumour activity across different tumour types - Medical Conferences [conferences.medicom-publishers.com]
- 13. Cyteir Therapeutics Announces Presentation of First-in-Human Phase 1/2 Study of CYT-0851 [prnewswire.com]
- 14. ascopubs.org [ascopubs.org]
- 15. benchchem.com [benchchem.com]
- 16. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. openworks.mdanderson.org [openworks.mdanderson.org]
- 18. Real-time Observation of the DNA Strand Exchange Reaction Mediated by Rad51 [jove.com]
- 19. DNA Strand Exchange to Monitor Human RAD51-Mediated Strand Invasion and Pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Structural mechanism of strand exchange by the RAD51 filament - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assay for Human Rad51-Mediated DNA Displacement Loop Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Development of Small Molecules that Specifically Inhibit the D-loop Activity of RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of RAD51 Inhibitor Anti-Tumor Activity: A Comparative Guide
Introduction
The DNA repair protein RAD51 is a critical component of the homologous recombination (HR) pathway, essential for repairing DNA double-strand breaks and maintaining genomic stability. In many cancers, RAD51 is overexpressed, contributing to tumor progression and resistance to DNA-damaging therapies. This has made RAD51 an attractive target for novel anti-cancer drugs. This guide provides an independent validation and comparison of the anti-tumor activity of key RAD51 inhibitors, with a focus on providing researchers, scientists, and drug development professionals with objective experimental data and detailed methodologies.
While this guide was prompted by an inquiry into "RAD51-IN-9," a thorough review of published scientific literature did not yield specific data for a compound with this designation. Therefore, this guide will focus on a first-in-class RAD51 inhibitor, CYT-0851 , which has progressed to clinical trials, and compare its activity with other well-characterized preclinical RAD51 inhibitors: B02, RI-1, DIDS, and RS-1 .
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental evaluation process, the following diagrams have been generated.
cross-validation of RAD51-IN-9's effects in different cancer types
For Researchers, Scientists, and Drug Development Professionals
The DNA repair protein RAD51, a key player in the homologous recombination (HR) pathway, has emerged as a critical target in oncology.[1][2][3] Its overexpression in various cancers is linked to therapeutic resistance and poor prognosis, making the development of RAD51 inhibitors a promising avenue for novel cancer treatments.[4][5][6][7][8] This guide provides a comparative overview of the preclinical and clinical data on RAD51 inhibitors, with a focus on the clinical-stage compound CYT-0851, to inform research and drug development efforts in this space.
Mechanism of Action: Disrupting the DNA Damage Response
RAD51 is essential for repairing DNA double-strand breaks (DSBs), a lethal form of DNA damage.[1][3] The process, known as homologous recombination, relies on RAD51 to form a nucleoprotein filament on single-stranded DNA, which then searches for a homologous template to accurately repair the break. Cancer cells, which often have defects in other DNA repair pathways, become heavily reliant on RAD51-mediated HR for survival, particularly those with high rates of proliferation and genomic instability.[1][2]
RAD51 inhibitors function by disrupting this critical repair process. By preventing the formation or function of the RAD51 nucleoprotein filament, these inhibitors lead to an accumulation of unrepaired DNA damage, ultimately triggering cell death in cancer cells.[1][2] This mechanism also holds the potential to sensitize cancer cells to other DNA-damaging agents like chemotherapy and radiation, as well as to therapies like PARP inhibitors, which are particularly effective in HR-deficient tumors.[2][6][9]
Figure 1: Simplified signaling pathway of RAD51-mediated homologous recombination and the point of intervention for RAD51 inhibitors.
Comparative Efficacy of RAD51 Inhibitors in Preclinical Models
While "RAD51-IN-9" is not a designated name in the reviewed literature, several RAD51 inhibitors have been evaluated preclinically. CYT-0851 has emerged as a leading candidate, demonstrating broad antitumor activity.
Table 1: Preclinical Activity of RAD51 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line(s) | Key Findings | Reference |
| CYT-0851 | Hematologic Malignancies | Various | Broad antitumor activity | [10] |
| Solid Tumors | Various | Minimal off-target effects | [10] | |
| B02 and analogs | Triple-Negative Breast Cancer | MDA-MB-231 | Sensitizes cells to PARP inhibitors | [6][9] |
| RS-1 | Prostate Cancer | PC3, LNCaP | Induces RAD51 foci accumulation, inhibits DNA damage repair | [1] |
Table 2: In Vivo Efficacy of RAD51 Inhibitors
| Inhibitor | Cancer Model | Key Findings | Reference |
| CYT-0851 | Mouse models of lymphoma and pancreatic cancer | Significant tumor growth inhibition | [10] |
| B02 | Mouse xenografts of breast cancer | Sensitizes tumors to chemotherapeutic agents | [6][9] |
| RS-1 | Mouse xenograft models | Anti-tumor activity, particularly in tumors with altered RAD54B/L levels | [1] |
Clinical Development of RAD51 Inhibitors: The Case of CYT-0851
CYT-0851 is the first-in-class inhibitor of RAD51-mediated homologous recombination to demonstrate clinical activity.[11] A Phase I/II clinical trial (NCT03997968) has evaluated its safety, tolerability, and preliminary efficacy in patients with advanced solid and hematologic cancers.[11]
Key Clinical Findings for CYT-0851:
-
Promising Antitumor Activity: The phase I trial showed partial responses in three out of 21 evaluable patients with relapsed/refractory hematologic malignancies and advanced solid tumors.[10] Ten other patients experienced stable disease.[10]
-
Tumor Types with Responses: Responses were observed in patients with diffuse large B-cell lymphoma and follicular lymphoma.[10]
-
Favorable Safety Profile: The inhibitor was associated with only mild side effects.[10]
-
Mechanism of Action in Patients: The drug demonstrated target-directed pharmacodynamic effects.[11]
Experimental Protocols: A Look into the Methodology
The following provides an overview of the key experimental protocols used to evaluate RAD51 inhibitors.
Cell Viability and Growth Inhibition Assays:
-
Method: Cancer cell lines are seeded in multi-well plates and treated with increasing concentrations of the RAD51 inhibitor. Cell viability is typically assessed after a set incubation period (e.g., 72 hours) using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit cell growth by 50%.
RAD51 Foci Formation Assay:
-
Method: Cells are treated with a DNA-damaging agent (e.g., cisplatin or ionizing radiation) to induce DSBs, followed by treatment with the RAD51 inhibitor. Cells are then fixed, permeabilized, and stained with an antibody specific for RAD51. The formation of nuclear RAD51 foci, which represent sites of DNA repair, is visualized and quantified using immunofluorescence microscopy.
-
Data Analysis: A reduction in the number of RAD51 foci in inhibitor-treated cells compared to controls indicates successful target engagement and inhibition of the HR pathway.[6]
In Vivo Tumor Xenograft Studies:
-
Method: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the RAD51 inhibitor (e.g., via oral gavage), while the control group receives a vehicle. Tumor volume and body weight are measured regularly.
-
Data Analysis: The efficacy of the inhibitor is determined by comparing the tumor growth rate in the treated group to the control group. Tumor growth inhibition (TGI) is often calculated as a percentage.
Figure 2: A typical experimental workflow for the preclinical evaluation of a RAD51 inhibitor.
Conclusion and Future Directions
The development of RAD51 inhibitors represents a promising strategy in cancer therapy, particularly for tumors reliant on the homologous recombination pathway for survival. Preclinical data for compounds like CYT-0851 have demonstrated potent anti-tumor activity across a range of cancer types, and early clinical data are encouraging.[10][11] Further research is needed to identify predictive biomarkers to select patients most likely to benefit from RAD51 inhibition and to explore rational combination strategies with other anticancer agents. The continued investigation of this class of drugs holds the potential to expand the therapeutic options for patients with difficult-to-treat cancers.
References
- 1. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. The Consequences of Rad51 Overexpression for Normal and Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.nyu.edu [med.nyu.edu]
- 9. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
Evaluating RAD51 Inhibitors in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the on-target activity of RAD51 inhibitors in cellular models. While direct experimental data for a compound designated "RAD51-IN-9" is not publicly available, this document outlines the established methodologies and presents data from well-characterized RAD51 inhibitors, such as B02 and its derivatives, to serve as a benchmark for evaluation.
Introduction to RAD51 Inhibition
RAD51 is a crucial enzyme in the homologous recombination (HR) pathway, which is essential for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][2] In many cancers, RAD51 is overexpressed, contributing to tumor progression and resistance to DNA-damaging therapies like chemotherapy and radiation.[3][4][5] Therefore, inhibiting RAD51 is a promising anti-cancer strategy, potentially sensitizing cancer cells to existing treatments.[2][6] This guide will detail the key cellular assays used to validate the efficacy and on-target activity of putative RAD51 inhibitors.
Comparative Efficacy of Known RAD51 Inhibitors
The following table summarizes the reported cellular activities of several known RAD51 inhibitors. This data can be used as a reference for evaluating novel compounds.
| Compound | Assay | Cell Line | IC50 Value | Key Findings | Reference |
| B02 | DNA Strand Exchange (in vitro) | - | 27.4 µM | Specifically inhibits human RAD51 but not E. coli RecA. | [1][2] |
| B02 | RAD51 Foci Formation | U-2 OS | - | Disrupts RAD51 foci formation induced by cisplatin. | [5][6] |
| B02-iso | Homologous Recombination (IndDR-GFP) | U-2 OS | More potent than B02 | More efficient at inhibiting HR in human cells compared to B02. | [6][7] |
| B02-iso | RAD51 Foci Formation | U-2 OS | 30 µM | Almost completely eliminated cisplatin-induced RAD51 foci formation. | [6] |
| RI(dl)-1 (Compound 9) | D-loop Formation (in vitro) | - | 21.3 µM | Inhibits RAD51's ability to form D-loops with minimal effect on RAD51-ssDNA filament formation. | [8] |
| RI(dl)-1 (Compound 9) | Homologous Recombination (DR-GFP) | - | 13.1 µM | Inhibits cellular homologous recombination. | [8] |
| RI(dl)-2 (Compound 10) | D-loop Formation (in vitro) | - | 11.1 µM | Improved D-loop inhibitory activity compared to RI(dl)-1. | [8] |
| RI(dl)-2 (Compound 10) | Homologous Recombination (DR-GFP) | - | 3.0 µM | More potent inhibition of cellular HR than the lead compound. | [8] |
Key Experimental Protocols
Accurate assessment of a RAD51 inhibitor's on-target activity relies on standardized and well-controlled experiments. Below are detailed protocols for essential cellular assays.
RAD51 Foci Formation Assay
This immunofluorescence-based assay visually confirms the disruption of RAD51's function in response to DNA damage. RAD51 forms nuclear foci at sites of DNA damage, and an effective inhibitor will prevent the formation of these foci.[5]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., U-2 OS) on coverslips and allow them to adhere. Treat the cells with the RAD51 inhibitor at various concentrations for a predetermined time (e.g., 1 hour).
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., cisplatin or ionizing radiation).
-
Fixation and Permeabilization: After the desired incubation period, fix the cells with 4% paraformaldehyde and permeabilize them with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for RAD51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A significant reduction in the number of foci in inhibitor-treated cells compared to the control indicates on-target activity.
Homologous Recombination (HR) Reporter Assay (e.g., DR-GFP)
This assay directly measures the efficiency of homologous recombination in living cells. The DR-GFP reporter system consists of two different, non-functional GFP genes. A DSB is induced in one of the GFP genes, and if HR is successful, a functional GFP gene is reconstituted, leading to green fluorescence.
Protocol:
-
Cell Line: Use a cell line stably expressing the DR-GFP reporter construct (e.g., U-2 OS DR-GFP).
-
Inhibitor Treatment: Treat the cells with the RAD51 inhibitor at a range of concentrations.
-
Induction of DSBs: Transfect the cells with a plasmid expressing the I-SceI endonuclease, which creates a specific DSB in the reporter construct.
-
Flow Cytometry: After a suitable incubation period (e.g., 48-72 hours), harvest the cells and analyze them by flow cytometry to determine the percentage of GFP-positive cells. A dose-dependent decrease in the percentage of GFP-positive cells in the presence of the inhibitor demonstrates inhibition of HR.
Cell Viability and Sensitization Assay
This assay determines if the RAD51 inhibitor can sensitize cancer cells to DNA-damaging agents, a key therapeutic goal.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., triple-negative breast cancer cell lines) in 96-well plates.
-
Treatment: Treat the cells with the RAD51 inhibitor alone, a DNA-damaging agent (e.g., cisplatin, olaparib) alone, or a combination of both. Include an untreated control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control. A synergistic effect, where the combination treatment is significantly more cytotoxic than either single agent, indicates that the RAD51 inhibitor is effectively sensitizing the cells to the DNA-damaging agent.
Visualizing Pathways and Workflows
Homologous Recombination Pathway and RAD51 Inhibition
Caption: The homologous recombination pathway for DNA DSB repair and the point of RAD51 inhibition.
Experimental Workflow for Confirming On-Target Activity
Caption: A stepwise workflow for validating the on-target cellular activity of a RAD51 inhibitor.
References
- 1. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments Using Small Molecules to Target RAD51: How to Best Modulate RAD51 for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of RAD51-IN-9: A Guide for Laboratory Professionals
General Disposal Procedures for Research-Grade Chemical Inhibitors
The disposal of any chemical waste, including a novel inhibitor like RAD51-IN-9, must be approached with a comprehensive understanding of its potential hazards. The following step-by-step process outlines a conservative and safety-conscious approach to disposal.
Step 1: Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is crucial. Since a specific SDS for this compound is not available, it is prudent to treat the compound as hazardous. This includes considering its potential toxicity, reactivity, and environmental impact based on its chemical structure and any known analogues. All handling should be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate appropriate disposal.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables such as pipette tips, tubes, and gloves, in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and its solvent.
-
Liquid Waste: Liquid waste containing this compound, such as unused solutions or contaminated solvents, should be collected in a separate, sealed, and labeled hazardous waste container. Avoid mixing different types of chemical waste unless explicitly permitted by your EHS department.
Step 3: Labeling and Storage
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Flammable" if dissolved in a flammable solvent)
-
The accumulation start date
-
The name of the principal investigator and the laboratory contact information
Store the waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
Step 4: Scheduling Waste Pickup
Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to schedule a waste pickup. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.
Experimental Protocols
As no specific experimental protocols for the disposal of this compound are publicly available, the primary "protocol" is to adhere to your institution's established chemical waste management procedures. These protocols are designed to comply with local, state, and federal regulations.
Quantitative Data Summary
Due to the lack of specific information on this compound, no quantitative data regarding disposal parameters (e.g., concentration limits, reportable quantities) can be provided. Researchers must rely on the guidance of their EHS professionals, who can provide institution-specific limits and requirements.
Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of a research-grade chemical inhibitor like this compound.
Caption: Workflow for the proper disposal of research-grade chemical waste.
By adhering to these general guidelines and working closely with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a secure research environment.
Personal protective equipment for handling RAD51-IN-9
Disclaimer: This document provides essential safety and logistical guidance for the handling of RAD51-IN-9 based on available data for similar compounds and general laboratory best practices. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers, scientists, and drug development professionals must conduct a thorough risk assessment before use and consult with their institution's safety office. The information herein is intended for Research Use Only (RUO) and not for diagnostic or therapeutic purposes.
This compound is a small molecule inhibitor of RAD51 recombinase, a key protein in the homologous recombination DNA repair pathway.[1] Due to its mechanism of action, it is prudent to handle this compound as potentially hazardous. Based on the safety profile of a similar compound, RAD51 Inhibitor B02, this compound should be presumed to be harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[2]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. Consider double-gloving for enhanced protection. |
| Eye & Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields are the minimum requirement. A face shield should be worn when there is a risk of splashes. |
| Body Protection | Lab Coat/Protective Clothing | A fully buttoned lab coat is necessary to protect the body and clothing from potential spills. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate filter (e.g., N95 or P100) if dust may be generated or when working outside a ventilated enclosure. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Prepare all necessary materials and equipment before handling the compound to minimize movement and potential for spills.
-
Designate a specific area for handling this compound to prevent cross-contamination.
2. Handling the Compound:
-
Wear the appropriate PPE as specified in the table above before handling the compound.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the designated handling area.[2]
-
Weigh the compound in a ventilated enclosure or a balance with appropriate draft shielding to prevent the generation of airborne dust.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. RAD51 inhibitors are often soluble in DMSO.[3]
3. Post-Handling Procedures:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[2]
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Remove and dispose of contaminated PPE in designated hazardous waste containers. Do not wear lab coats or gloves outside of the laboratory.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. This includes contaminated gloves, wipes, and plasticware. |
| Liquid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. Do not dispose of down the drain. |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the procedural workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
